4-Ethyl-3,3-dimethylheptane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61868-32-4 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
4-ethyl-3,3-dimethylheptane |
InChI |
InChI=1S/C11H24/c1-6-9-10(7-2)11(4,5)8-3/h10H,6-9H2,1-5H3 |
InChI Key |
QXJXAHFNWHEQEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)C(C)(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 4-Ethyl-3,3-dimethylheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic pathways for the branched alkane, 4-Ethyl-3,3-dimethylheptane. Due to the absence of a directly published synthesis for this specific molecule, this document outlines logical and experimentally sound multi-step approaches based on well-established organic chemistry reactions. The content herein is curated for an audience with a strong background in chemical synthesis and is intended to serve as a foundational resource for the laboratory preparation of this compound and its analogs.
Retrosynthetic Analysis and Proposed Pathways
A retrosynthetic analysis of the target molecule, this compound, suggests several viable disconnection points. The most logical approaches involve the formation of key carbon-carbon bonds through robust and widely utilized methodologies such as the Grignard reaction. Two primary pathways have been identified, commencing from commercially available or readily synthesizable ketone precursors.
Pathway 1 initiates with 3,3-dimethyl-2-pentanone and involves a Grignard reaction with propylmagnesium bromide. Pathway 2 utilizes 2,2-dimethyl-3-pentanone and a Grignard reaction with butylmagnesium bromide. Both pathways converge on the formation of the tertiary alcohol, 4-ethyl-3,3-dimethyl-4-heptanol, which is then dehydrated to the corresponding alkene and subsequently hydrogenated to yield the final product.
A third, alternative pathway, could involve a Wittig reaction to construct the alkene intermediate directly, followed by hydrogenation.
Visualized Synthesis Pathways
The following diagrams, rendered in Graphviz DOT language, illustrate the logical flow of the proposed synthetic routes.
Caption: Proposed Synthesis Pathway 1 for this compound.
An In-depth Technical Guide to the Physical Properties of C11H24 Alkane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of undecane (C11H24) and its isomers. As non-polar hydrocarbons, the various structural arrangements of undecane isomers significantly influence their physical characteristics, which in turn can affect their behavior in chemical and biological systems. Understanding these properties is crucial for researchers in fields ranging from materials science to drug development, where hydrocarbon moieties can play a significant role in molecular interactions and pharmacokinetics.
Core Physical Properties of Undecane Isomers
The physical properties of alkanes are primarily determined by the strength of the van der Waals forces between molecules. As the number of carbon atoms increases, so does the surface area and the strength of these intermolecular forces, leading to higher boiling points, melting points, and densities. However, for isomers with the same number of carbon atoms, such as the 159 isomers of undecane, the degree of branching becomes a critical factor.[1] Increased branching generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact. This weakening of van der Waals forces typically results in lower boiling points. The effect on melting points is more complex, as more compact and symmetrical molecules can pack more efficiently into a crystal lattice, sometimes leading to higher melting points.
Below is a table summarizing the key physical properties of n-undecane and a selection of its branched-chain isomers.
| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C | Refractive Index (at 20°C) |
| n-Undecane | Undecane | 196 | -26 | 0.740 | 1.417 |
| 2-Methyldecane | 2-Methyldecane | 189.3[2] | -48.9[2] | 0.737[3] | 1.424[4] |
| 3-Methyldecane | 3-Methyldecane | 189.1[5] | -92.9[5] | 0.742[5] | 1.4163[5] |
| 4-Methyldecane | 4-Methyldecane | 187.9[6] | -92[7] | 0.739[6] | 1.4155[7] |
| 5-Methyldecane | 5-Methyldecane | 186.1[8] | -57.06 (estimate)[8] | 0.742[8] | 1.4158[8] |
| 3-Ethylnonane | 3-Ethylnonane | 188[9] | -57.06 (estimate)[9] | 0.7456[9] | 1.4187[9] |
| 4-Ethylnonane | 4-Ethylnonane | 184[10] | -57.06 (estimate)[10] | 0.7448[10] | 1.4182[10] |
| 2,3,4-Trimethyloctane | 2,3,4-Trimethyloctane | 180[11] | -57.06 (estimate)[11] | 0.7536[11] | 1.4221[11] |
| 2,3,3-Trimethyloctane | 2,3,3-Trimethyloctane | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols for Determining Physical Properties
The accurate determination of the physical properties of C11H24 isomers relies on standardized experimental procedures. The following are summaries of widely accepted ASTM International (formerly American Society for Testing and Materials) methods.
Determination of Boiling Point
ASTM D5399: Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography
This method is a common technique for determining the boiling point distribution of hydrocarbon solvents.[12][13][14]
-
Principle: The sample is injected into a gas chromatography (GC) column. The components of the sample are separated based on their boiling points, with lower boiling point compounds eluting from the column first. The column temperature is increased at a reproducible rate.
-
Apparatus: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) is used.
-
Procedure:
-
A calibration mixture of known hydrocarbons with a wide range of boiling points is run to establish a retention time versus boiling point curve.
-
The C11H24 isomer sample is then injected into the GC under the same conditions.
-
The retention time of the isomer is recorded.
-
The boiling point of the isomer is determined by comparing its retention time to the calibration curve.
-
-
Significance: This method provides a detailed boiling point distribution and is an alternative to traditional distillation methods.[15] It is particularly useful for quality control and specification testing.[13][15]
Determination of Melting Point
A standard method for determining the melting point of petroleum products, which is applicable to alkanes, involves cooling the sample and observing the temperature at which crystals first appear.
-
Principle: The sample is cooled at a controlled rate while being stirred. The temperature at which the first crystals of the hydrocarbon appear is recorded as the freezing point, which is equivalent to the melting point for a pure substance.
-
Apparatus: A jacketed sample tube, a stirrer, and a temperature-measuring device are required. The apparatus is placed in a cooling bath.
-
Procedure:
-
The liquid sample is placed in the sample tube.
-
The sample is cooled slowly while being continuously stirred.
-
The temperature is monitored, and the point at which the first solid crystals form is recorded as the melting point.
-
Determination of Density
ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter
This method is a precise and rapid way to determine the density of liquid hydrocarbons.
-
Principle: A small volume of the liquid sample is introduced into a U-shaped oscillating sample tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is directly related to the density of the sample.
-
Apparatus: A digital density meter with a U-tube oscillator and a temperature-controlled housing.
-
Procedure:
-
The instrument is calibrated using two reference standards of known density, typically dry air and distilled water.
-
The sample is injected into the clean, dry sample tube.
-
The instrument measures the oscillation period and calculates the density of the sample at the specified temperature.
-
Determination of Refractive Index
ASTM D1218: Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids
This test method covers the measurement of the refractive index of transparent and light-colored hydrocarbons.[16][17][18]
-
Principle: The refractive index is measured using a refractometer, which determines the angle at which light is bent as it passes from a prism of known refractive index into the liquid sample.[19]
-
Apparatus: A high-resolution refractometer (such as an Abbe-type) with a temperature-controlled prism.[1]
-
Procedure:
-
The refractometer is calibrated using a liquid standard of known refractive index.
-
A few drops of the sample are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to come to the desired temperature.
-
The instrument's telescope or digital readout is adjusted to determine the boundary between the light and dark fields, which corresponds to the refractive index.[19]
-
Visualizing Structure-Property Relationships
The relationship between the molecular structure of an alkane isomer and its physical properties can be visualized to aid in understanding these fundamental concepts.
Caption: Relationship between alkane branching and boiling point.
The diagram above illustrates that as the degree of branching in C11H24 isomers increases, the molecules become more compact, leading to a smaller surface area for intermolecular interactions. This results in weaker van der Waals forces and consequently, a lower boiling point compared to the straight-chain isomer, n-undecane.
Caption: General experimental workflow for physical property determination.
This workflow outlines the sequential steps involved in characterizing the physical properties of a C11H24 alkane isomer. It begins with sample preparation, followed by the parallel or sequential determination of boiling point, melting point, density, and refractive index using standardized methods. The process concludes with the analysis and comparison of the collected data.
References
- 1. img.antpedia.com [img.antpedia.com]
- 2. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-methyldecane [chemister.ru]
- 4. 2-Methyldecane | CAS#:68551-17-7 | Chemsrc [chemsrc.com]
- 5. 3-Methyldecane|lookchem [lookchem.com]
- 6. 4-METHYLDECANE | 2847-72-5 [chemicalbook.com]
- 7. Nonane, 4-ethyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 5-Methyldecane|lookchem [lookchem.com]
- 9. guidechem.com [guidechem.com]
- 10. 4-ethylnonane [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. store.astm.org [store.astm.org]
- 13. spectralabsci.com [spectralabsci.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. img.antpedia.com [img.antpedia.com]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. petrolube.com [petrolube.com]
A Comprehensive Guide to IUPAC Nomenclature for Branched Alkanes
Introduction
In the intricate world of organic chemistry, a systematic and unambiguous naming convention is paramount for effective communication among researchers, scientists, and professionals in drug development. The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for the nomenclature of organic compounds, ensuring that each distinct structure has a unique and universally recognized name. This guide provides an in-depth exploration of the IUPAC nomenclature rules specifically for branched alkanes, the simplest class of saturated hydrocarbons.
Core Principles of IUPAC Nomenclature for Alkanes
The systematic naming of branched alkanes follows a hierarchical set of rules designed to deconstruct the molecule into its fundamental components: the parent chain and its substituents.
Systematic Procedure for Naming Branched Alkanes
The process of assigning an IUPAC name to a branched alkane can be broken down into a series of logical steps.
Step 1: Identification of the Parent Chain
The foundation of the IUPAC name is the parent chain, which is the longest continuous chain of carbon atoms within the molecule.[1][2][3] It is crucial to note that the parent chain is not always the most obvious, straight chain of carbons.[4]
In cases where two or more chains have the same maximum length, the parent chain is the one with the greatest number of substituents.[1][2] This principle aims to simplify the final name by minimizing the complexity of the substituent groups.
Step 2: Numbering the Parent Chain
Once the parent chain is identified, the carbon atoms are numbered consecutively from one end to the other. The numbering begins at the end that gives the substituents the lowest possible locants (numbers).[1][2][5]
To determine the lowest set of locants, compare the numbering schemes from both ends of the chain number by number. The correct scheme is the one that has a lower number at the first point of difference.[1][2] If the numbering from both directions results in the same set of locants, the numbering is chosen that assigns the lowest number to the substituent that comes first in alphabetical order.[1][2]
Step 3: Identification and Naming of Substituents
The groups attached to the parent chain are called substituents.[1] For alkanes, these are typically alkyl groups, which are named by replacing the "-ane" suffix of the corresponding straight-chain alkane with "-yl".[5]
Step 4: Assembling the Full IUPAC Name
The complete IUPAC name is constructed by following a specific format:
-
Prefixes for Multiple Identical Substituents : If the same substituent appears more than once, a prefix such as "di-", "tri-", "tetra-", etc., is used to indicate the number of times it occurs.[1][5] The locant for each instance of the substituent must be included, separated by commas.[1][5]
-
Alphabetical Order of Substituents : The different substituent groups are listed in alphabetical order.[1][5][6] The prefixes "di-", "tri-", "tetra-", etc., and hyphenated prefixes like "sec-" and "tert-" are ignored when alphabetizing.[1] However, prefixes like "iso-" and "neo-" are considered part of the substituent name and are used for alphabetization.[1]
-
Punctuation : Commas are used to separate numbers from numbers, and hyphens are used to separate numbers from letters.[1][5] The entire name is written as a single word, with the parent name appearing at the end.[1]
Naming Complex Substituents
In some cases, the substituent itself may be branched. These are referred to as complex substituents. The rules for naming complex substituents are as follows:
-
The branched substituent is numbered starting from the carbon atom that is attached to the parent chain. This carbon is always designated as carbon 1 of the substituent.[7]
-
The name of the complex substituent is formed by identifying the longest chain within the substituent and naming the smaller groups attached to it.
-
The entire name of the complex substituent is enclosed in parentheses.[5][7] When alphabetizing, the first letter of the complete name inside the parentheses is used.[8]
For multiple occurrences of the same complex substituent, prefixes such as "bis-" (for two), "tris-" (for three), and "tetrakis-" (for four) are used instead of "di-", "tri-", and "tetra-".[2]
Data Presentation
For clarity and quick reference, the following tables summarize key information used in the IUPAC nomenclature of branched alkanes.
Table 1: Parent Chain Names
| Number of Carbon Atoms | Parent Name |
| 1 | Methane |
| 2 | Ethane |
| 3 | Propane |
| 4 | Butane |
| 5 | Pentane |
| 6 | Hexane |
| 7 | Heptane |
| 8 | Octane |
| 9 | Nonane |
| 10 | Decane |
Table 2: Common Alkyl Substituent Names
| Alkyl Group | Structure |
| Methyl | -CH₃ |
| Ethyl | -CH₂CH₃ |
| Propyl | -CH₂CH₂CH₃ |
| Isopropyl | -CH(CH₃)₂ |
| Butyl | -CH₂CH₂CH₂CH₃ |
| sec-Butyl | -CH(CH₃)CH₂CH₃ |
| Isobutyl | -CH₂CH(CH₃)₂ |
| tert-Butyl | -C(CH₃)₃ |
Table 3: Numerical Prefixes for Identical Substituents
| Number of Substituents | Prefix |
| 2 | di- |
| 3 | tri- |
| 4 | tetra- |
| 5 | penta- |
| 6 | hexa- |
Visualization of the IUPAC Naming Workflow
The following diagram illustrates the logical workflow for determining the IUPAC name of a branched alkane.
Caption: Workflow for IUPAC naming of branched alkanes.
A thorough understanding and consistent application of the IUPAC nomenclature rules are essential for clarity and precision in the fields of chemical research and drug development. This guide provides the foundational knowledge for systematically naming branched alkanes, which serves as the basis for naming more complex organic molecules. By following these established protocols, scientists can ensure that a chemical name corresponds to a single, unambiguous molecular structure.
References
- 1. IUPAC Rules [chem.uiuc.edu]
- 2. IUPAC Alkane Nomenclature Rules in a Nutshell [stolaf.edu]
- 3. youtube.com [youtube.com]
- 4. unacademy.com [unacademy.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
An In-depth Technical Guide on the Thermodynamic Stability of 4-Ethyl-3,3-dimethylheptane
Audience: Researchers, scientists, and drug development professionals.
Core Topic: Thermodynamic Stability Assessment of 4-Ethyl-3,3-dimethylheptane
This technical guide provides a comprehensive overview of the principles governing the thermodynamic stability of the branched alkane, this compound. Given the absence of specific experimental thermochemical data for this compound in publicly available literature, this document outlines the theoretical framework for assessing its stability relative to its isomers, details the established experimental protocols for such determination, and describes the computational workflows that can provide reliable predictions of its thermodynamic properties.
Introduction to Alkane Stability
The thermodynamic stability of an alkane refers to its intrinsic energy content, typically quantified by its standard enthalpy of formation (ΔH°f). A more negative ΔH°f indicates greater stability. For isomers, which share the same chemical formula (C11H24 in this case) but differ in atomic arrangement, their relative stabilities can be compared by examining their heats of formation. Generally, branched alkanes are thermodynamically more stable than their straight-chain counterparts.[1] This increased stability is attributed to factors such as improved van der Waals interactions and differences in bond energies. However, excessive branching can introduce steric strain, a repulsive interaction that arises when atoms are forced into close proximity, which can destabilize the molecule.
This compound is a branched alkane with the structure: CH3-CH2-C(CH3)2-CH(CH2CH3)-CH2-CH2-CH3
Its stability is expected to be greater than that of the linear isomer, n-undecane, but may be influenced by the steric hindrance arising from the interaction between the two methyl groups on carbon-3 and the ethyl group on carbon-4.
Comparative Thermodynamic Data
While specific experimental data for this compound is unavailable, a comparative analysis can be made by examining the known thermodynamic data of its linear isomer, n-undecane. The stability of this compound can be contextualized relative to this baseline.
| Isomer Name | Molecular Formula | Structure | Standard Enthalpy of Formation (ΔH°f) (gas, 298.15 K) | Data Source |
| n-Undecane | C11H24 | CH3(CH2)9CH3 | -269.1 ± 1.2 kJ/mol | NIST WebBook[2] |
| This compound | C11H24 | CH3CH2C(CH3)2CH(CH2CH3)CH2CH2CH3 | Predicted to be more negative than n-undecane | Theoretical |
Note: The ΔH°f for this compound is a prediction based on established principles of alkane stability. A precise value requires experimental determination or high-level computational analysis.
Methodologies for Determining Thermodynamic Stability
A definitive assessment of the thermodynamic stability of this compound can be achieved through a combination of experimental and computational methods.
A. Combustion Calorimetry
This is the most common and reliable experimental method for determining the enthalpy of formation of organic compounds.[3]
-
Objective: To measure the heat released during the complete combustion of this compound. This value, the enthalpy of combustion (ΔH°c), is then used to calculate the enthalpy of formation (ΔH°f) using Hess's Law.
-
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel known as a bomb calorimeter.
-
Calorimeter Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
Combustion: The bomb is filled with high-pressure oxygen (typically ~30 atm) and the sample is ignited electrically. The complete combustion reaction is: C11H24(l) + 17 O2(g) → 11 CO2(g) + 12 H2O(l)
-
Temperature Measurement: The temperature change of the water bath surrounding the bomb is meticulously recorded to calculate the heat released.
-
Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using the following relationship: ΔH°f(C11H24) = [11 × ΔH°f(CO2) + 12 × ΔH°f(H2O)] - ΔH°c(C11H24)
-
B. Isomerization Equilibration
-
Objective: To determine the relative Gibbs free energy of formation of this compound by allowing it to equilibrate with its isomers.
-
Methodology:
-
Reaction Setup: A sample of this compound is exposed to a catalyst, such as a superacid or a supported platinum catalyst, at a controlled temperature.
-
Equilibration: The catalyst facilitates the interconversion between various C11H24 isomers until a thermodynamic equilibrium is reached.
-
Analysis: The composition of the equilibrium mixture is analyzed using gas chromatography (GC).
-
Calculation: The equilibrium constant (Keq) for the isomerization reaction is calculated from the mole fractions of the isomers. The difference in Gibbs free energy (ΔG°) between the isomers is then determined using the equation: ΔG° = -RT ln(Keq).
-
Computational chemistry offers a powerful alternative for predicting thermodynamic properties, especially when experimental data is lacking.[4][5]
-
Objective: To calculate the ground-state energy and thermodynamic properties of this compound using quantum mechanical methods.
-
Methodology:
-
Geometry Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation.[6] This is typically done using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to calculate vibrational frequencies. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
High-Accuracy Single-Point Energy Calculation: To achieve high accuracy, more sophisticated methods like G3, G4, or CBS-QB3 are often employed to calculate a more precise electronic energy for the optimized geometry.[5]
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. For an isodesmic reaction, the target molecule is reacted with similar, smaller molecules for which accurate ΔH°f values are known, allowing for cancellation of systematic errors in the calculation.
-
Visualization of Workflow
The logical workflow for a comprehensive stability assessment of this compound is depicted below. This process integrates both computational and experimental approaches for a robust determination.
References
- 1. youtube.com [youtube.com]
- 2. Undecane [webbook.nist.gov]
- 3. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The calculation of standard enthalpies of formation of alkanes: Illustrating molecular mechanics and spreadsheet programs - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. mason.gmu.edu [mason.gmu.edu]
An In-depth Technical Guide to the Discovery and History of Undecane Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecane, a saturated hydrocarbon with the chemical formula C₁₁H₂₄, represents a fascinating case study in the principles of constitutional isomerism. While the linear n-undecane is a well-characterized component of various natural and synthetic products, it is merely one of 159 possible structural isomers.[1] The existence and properties of these isomers have been elucidated over more than a century of chemical discovery, driven by advancements in synthesis, separation, and analytical techniques. This technical guide provides a comprehensive overview of the history, discovery, and experimental characterization of undecane isomers, tailored for professionals in the chemical and pharmaceutical sciences.
Historical Context: The Dawn of Isomerism
The concept of isomerism—molecules sharing the same chemical formula but possessing different atomic arrangements and, consequently, distinct properties—was a pivotal development in the history of chemistry. Early pioneers laid the groundwork for understanding these structural variations. In 1828, Friedrich Wöhler's synthesis of urea from ammonium cyanate demonstrated that two compounds with the same elemental composition could indeed be different substances.[2] Jöns Jacob Berzelius later coined the term "isomerism" in the early 1830s to describe this phenomenon.[2] These foundational discoveries set the stage for the systematic investigation of hydrocarbon isomers as the petroleum industry and organic synthesis began to flourish in the mid to late 19th century. The discovery and characterization of undecane and its numerous isomers were not singular events but rather a gradual process built upon the evolving understanding of chemical structure and the development of sophisticated analytical instrumentation.
Quantitative Data of Selected Undecane Isomers
The physical properties of undecane isomers vary significantly with their degree of branching. Generally, increased branching leads to a decrease in the boiling point due to reduced intermolecular van der Waals forces. The melting point, however, does not follow a simple trend and is influenced by the molecule's ability to pack into a crystal lattice. Below is a summary of the physical properties of n-undecane and a selection of its isomers.
| Isomer Name | IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (n²⁰/D) |
| n-Undecane | Undecane | 1120-21-4 | 196[3] | -26[3] | 0.740 @ 20°C[3] | 1.417 @ 20°C[3] |
| 2-Methyldecane | 2-Methyldecane | 6975-98-0 | 189.2[4] | -48.83[4] | 0.7368 @ 20°C[4] | 1.4158[5] |
| 3-Methyldecane | 3-Methyldecane | 13151-34-3 | 189.1[6] | -92.9[6] | 0.742 @ 25°C[6] | 1.4163[6] |
| 4-Methyldecane | 4-Methyldecane | 2847-72-5 | 187.9[7] | -92[7] | 0.7385 @ 20°C[7] | 1.4155[7] |
| 5-Methyldecane | 5-Methyldecane | 13151-35-4 | 186.1[5] | -57.06 (est)[5] | 0.742 @ 25°C[5] | 1.4158[5] |
| 2,2-Dimethylnonane | 2,2-Dimethylnonane | 17302-14-6 | 177.1[8] | - | 0.743 @ 20°C[9] | 1.418[9] |
| 3,3-Dimethylnonane | 3,3-Dimethylnonane | 17302-15-7 | - | - | - | - |
| 4,4-Dimethylnonane | 4,4-Dimethylnonane | 17302-18-0 | - | - | 0.747[10] | - |
| 5,5-Dimethylnonane | 5,5-Dimethylnonane | 6414-96-6 | - | - | - | - |
Experimental Protocols
The synthesis and isolation of specific undecane isomers require precise control over reaction conditions to favor the formation of the desired carbon skeleton. Below are generalized experimental protocols for the synthesis of branched alkanes, which are applicable to the preparation of undecane isomers.
Synthesis of a Branched Undecane Isomer via Grignard Reaction
This method is a versatile approach for constructing carbon-carbon bonds.[3][11][12]
Objective: To synthesize a branched undecane, for example, 5-methyldecane.
Materials:
-
Appropriate alkyl halides (e.g., 1-bromobutane and 2-bromoheptane)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Apparatus for reflux and distillation
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small volume of anhydrous diethyl ether. Slowly add a solution of the first alkyl halide (e.g., 1-bromobutane) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by the formation of a cloudy solution. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining alkyl halide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).[11]
-
Coupling Reaction: Cool the Grignard reagent to 0°C. Slowly add a solution of the second alkyl halide (e.g., 2-bromoheptane) in anhydrous diethyl ether from the dropping funnel. After the addition, allow the mixture to warm to room temperature and then reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture and carefully quench it by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel. Separate the ethereal layer, and wash it successively with water and brine.
-
Purification: Dry the ethereal solution over anhydrous sodium sulfate. Filter the solution and remove the diethyl ether by distillation. The resulting crude product can be purified by fractional distillation to isolate the desired 5-methyldecane.
Characterization of Undecane Isomers
The identification and characterization of the synthesized isomers are typically performed using a combination of chromatographic and spectroscopic techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates the components of a mixture based on their volatility and interaction with a stationary phase, while MS provides information about the mass-to-charge ratio of the fragmented molecules, allowing for structural elucidation.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
-
Sample Preparation: Dilute the purified undecane isomer in a suitable solvent (e.g., hexane).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
-
Data Analysis: The retention time from the gas chromatogram provides a preliminary identification, which is confirmed by comparing the obtained mass spectrum with a library of known spectra (e.g., NIST).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for unambiguous structure determination.
-
Sample Preparation: Dissolve the purified isomer in a deuterated solvent (e.g., CDCl₃).
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, are used to deduce the precise connectivity of the atoms in the undecane isomer.
Visualizations
Logical Relationship of Undecane Isomers
The following diagram illustrates the concept of constitutional isomerism for undecane, showing how different branching patterns lead to distinct isomers.
References
- 1. 3-methyl decane, 13151-34-3 [thegoodscentscompany.com]
- 2. 3,3-Dimethylnonane | C11H24 | CID 529413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]
- 4. 2-methyldecane [chemister.ru]
- 5. 5-Methyldecane|lookchem [lookchem.com]
- 6. 3-Methyldecane|lookchem [lookchem.com]
- 7. 4-METHYLDECANE | 2847-72-5 [chemicalbook.com]
- 8. 2,2-dimethylnonane [chemister.ru]
- 9. chemnet.com [chemnet.com]
- 10. 4,4-dimethylnonane [stenutz.eu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
A Technical Guide to the Spectroscopic Data of 4-Ethyl-3,3-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the branched alkane, 4-Ethyl-3,3-dimethylheptane. Due to the limited availability of experimental spectra in the public domain, this guide focuses on high-quality predicted data to assist in the structural elucidation and characterization of this compound. Detailed, generalized experimental protocols for acquiring NMR and IR spectra of liquid alkanes are also presented to facilitate laboratory work.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, as well as the expected IR absorption frequencies for this compound. These predictions are based on computational models and provide a valuable reference for spectral analysis.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (C1) | 0.88 | Triplet | 3H |
| CH₂ (C2) | 1.25 | Sextet | 2H |
| (CH₃)₂ (on C3) | 0.85 | Singlet | 6H |
| CH (C4) | 1.45 | Multiplet | 1H |
| CH₂ (ethyl on C4) | 1.35 | Quintet | 2H |
| CH₃ (ethyl on C4) | 0.86 | Triplet | 3H |
| CH₂ (C5) | 1.23 | Multiplet | 2H |
| CH₂ (C6) | 1.28 | Multiplet | 2H |
| CH₃ (C7) | 0.90 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 14.3 |
| C2 | 23.1 |
| C3 | 35.8 |
| C4 | 45.1 |
| C5 | 29.9 |
| C6 | 23.6 |
| C7 | 14.1 |
| CH₃ (on C3) | 25.5 |
| CH₂ (ethyl on C4) | 24.8 |
| CH₃ (ethyl on C4) | 11.5 |
Table 3: Estimated Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | Stretching | 2850-2960 | Strong |
| C-H (CH₃) | Bending | ~1375 and ~1450 | Medium |
| C-H (CH₂) | Bending (Scissoring) | ~1465 | Medium |
| C-C | Stretching | 800-1300 | Weak to Medium |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of liquid alkanes like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample. For nonpolar compounds like this compound, deuterated chloroform (CDCl₃) is a common choice.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Procedure:
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.
-
Cap the NMR tube securely.
-
2.1.2. Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the spinner into the sample gauge to ensure the correct depth.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, relaxation delay). For ¹³C NMR, a greater number of scans will be required than for ¹H NMR.
-
Acquire the spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Neat Liquid)
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.
-
Place one to two drops of liquid this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
2.2.2. Data Acquisition
-
Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and return them to a desiccator for storage.
Visualization of Spectroscopic-Structural Correlation
The following diagram illustrates the relationship between the chemical structure of this compound and its predicted spectroscopic signals.
Caption: Logical workflow from chemical structure to predicted spectroscopic data.
Methodological & Application
Application Note: Gas Chromatography Methods for 4-Ethyl-3,3-dimethylheptane Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the qualitative and quantitative analysis of 4-Ethyl-3,3-dimethylheptane using gas chromatography (GC). This compound is a branched alkane and a volatile organic compound (VOC) whose accurate detection and quantification are pertinent in various fields, including environmental monitoring, petroleum analysis, and as a potential impurity in pharmaceutical manufacturing. The described methodology utilizes a non-polar capillary column for optimal separation of hydrocarbon isomers and a flame ionization detector (FID) for sensitive quantification. A headspace sampling technique is also detailed for the analysis of volatile compounds from liquid or solid matrices.
Introduction
This compound (C11H24) is a saturated hydrocarbon with a boiling point that makes it amenable to analysis by gas chromatography.[1] The separation of branched alkanes from their isomers can be challenging due to their similar physical properties.[2] Capillary GC with a non-polar stationary phase, such as 100% dimethylpolysiloxane (DB-1 or equivalent), is a well-established technique for the separation of hydrocarbons based on their boiling points and structural differences.[3][4][5] For quantitative analysis, the flame ionization detector (FID) is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range.[6][7]
Sample introduction is a critical step in GC analysis. For volatile compounds like this compound, static headspace sampling is a clean and efficient technique that minimizes matrix effects by introducing only the vapor phase into the GC system.[7][8][9] This application note provides a comprehensive protocol for the GC-FID analysis of this compound, including sample preparation, instrumental parameters, and expected analytical performance.
Quantitative Data Summary
| Parameter | Value | Notes |
| Analyte | This compound | |
| CAS Number | 61868-32-4 | [1] |
| Molecular Formula | C11H24 | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| Estimated Kovats Retention Index (non-polar column) | ~1050 - 1150 | Estimated based on elution patterns of branched alkanes. The exact value depends on the specific temperature program and column dimensions. n-Undecane has a Kovats index of 1100. |
| Estimated Limit of Detection (LOD) | 0.1 - 1 ng/mL | Based on a signal-to-noise ratio of 3:1.[10] |
| Estimated Limit of Quantification (LOQ) | 0.3 - 3 ng/mL | Based on a signal-to-noise ratio of 10:1.[10] |
| Linearity (R²) | > 0.995 | Expected for GC-FID analysis over a defined concentration range.[6] |
Experimental Protocols
Sample Preparation (Headspace Analysis)
This protocol is suitable for the analysis of this compound in a liquid or solid matrix.
Materials:
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
Solvent for sample dilution (e.g., Dimethyl sulfoxide, if applicable)
-
Internal standard (e.g., n-Dodecane)
-
Vortex mixer
-
Autosampler for headspace injection
Procedure:
-
Accurately weigh or pipette a known amount of the sample into a 20 mL headspace vial.
-
If required, add a suitable solvent to dissolve or suspend the sample.
-
Add a known amount of internal standard to the vial.
-
Immediately seal the vial with a magnetic crimp cap.
-
Gently vortex the vial to ensure homogeneity.
-
Place the vial in the headspace autosampler tray for analysis.
Gas Chromatography (GC-FID) Method
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane, DB-1 or equivalent).
GC Parameters:
| Parameter | Setting |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CHold: 5 min at 200 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Headspace Autosampler Parameters:
| Parameter | Setting |
| Vial Equilibration Temperature | 80 °C |
| Vial Equilibration Time | 20 min |
| Loop Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Injection Volume | 1 mL |
Method Validation (Brief Overview)
For use in regulated environments, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a proportional relationship between the concentration of the analyte and the detector response.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC analysis of this compound.
Conclusion
The gas chromatography method detailed in this application note provides a robust and sensitive approach for the analysis of this compound. The use of a non-polar capillary column allows for the effective separation of this branched alkane from other hydrocarbons, while the flame ionization detector ensures high sensitivity for accurate quantification. The inclusion of a headspace sampling protocol makes this method versatile for a variety of sample matrices. Proper method validation is crucial before implementation in a regulated laboratory setting.
References
- 1. This compound | C11H24 | CID 53425100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kovats retention index - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. agilent.com [agilent.com]
- 9. Transforming Organic Volatile Compound Analysis With Static Headspace Workflows and Advanced GC-MS/FID Technologies | Labcompare.com [labcompare.com]
- 10. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
Application Note: Analysis of 4-Ethyl-3,3-dimethylheptane using Mass Spectrometry
Abstract
This application note details the theoretical fragmentation pattern of 4-Ethyl-3,3-dimethylheptane when analyzed by electron ionization mass spectrometry (EI-MS). Due to the highly branched nature of this alkane, specific fragmentation pathways are predicted to occur, primarily at the points of branching to yield stable carbocations. Understanding these fragmentation patterns is crucial for the structural elucidation and identification of such compounds in complex mixtures within the fields of chemical analysis, environmental science, and drug metabolite studies. A generalized protocol for the analysis of branched alkanes by GC-MS is also provided.
Introduction
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization (EI), high-energy electrons bombard a sample molecule, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The fragmentation pattern is unique to the compound's structure and provides a "fingerprint" for its identification.
Branched alkanes, such as this compound, exhibit characteristic fragmentation behaviors. The cleavage of C-C bonds is more prevalent than C-H bond cleavage.[1] Fragmentation is most likely to occur at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[2][3] Consequently, the molecular ion peak for highly branched alkanes is often of low abundance or entirely absent.[2]
Predicted Fragmentation of this compound
The structure of this compound is shown below:
The molecular formula is C₁₁H₂₄, and the molecular weight is 156.31 g/mol .[4] Upon electron ionization, the molecule will lose an electron to form the molecular ion [M]+• at m/z 156. The subsequent fragmentation is predicted to occur at the C3 and C4 positions, which are the most substituted carbon atoms.
The major fragmentation pathways are expected to involve the cleavage of bonds around the quaternary carbon at position 3 and the tertiary carbon at position 4, leading to the formation of stable tertiary carbocations.
Predicted Mass Spectrum Data
The following table summarizes the predicted prominent fragment ions, their corresponding m/z values, and the neutral fragments lost. The relative abundance is a qualitative prediction based on the expected stability of the resulting carbocations.
| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 127 | [C₉H₁₉]⁺ | C₂H₅• (Ethyl radical) | Moderate |
| 113 | [C₈H₁₇]⁺ | C₃H₇• (Propyl radical) | Moderate to High |
| 99 | [C₇H₁₅]⁺ | C₄H₉• (Butyl radical) | High |
| 85 | [C₆H₁₃]⁺ | C₅H₁₁• (Pentyl radical) | Moderate |
| 71 | [C₅H₁₁]⁺ | C₆H₁₃• (Hexyl radical) | High |
| 57 | [C₄H₉]⁺ | C₇H₁₅• (Heptyl radical) | High (likely base peak) |
| 43 | [C₃H₇]⁺ | C₈H₁₇• (Octyl radical) | Moderate |
| 29 | [C₂H₅]⁺ | C₉H₁₉• (Nonyl radical) | Moderate |
Note: The peak at m/z 57, corresponding to the tertiary butyl cation, is predicted to be the base peak due to its high stability.
Fragmentation Pathway Diagram
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol: GC-MS Analysis of Branched Alkanes
This protocol provides a general procedure for the analysis of this compound or similar branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Dissolve the sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 100 µg/mL.
-
Ensure the sample is free of particulate matter by filtering if necessary.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C[5]
-
Electron Energy: 70 eV[5]
-
Mass Range: m/z 20-400
-
Scan Speed: 1000 amu/s
3. Data Acquisition and Analysis
-
Acquire the data using the instrument's data acquisition software.
-
Identify the peak corresponding to this compound based on its retention time.
-
Process the mass spectrum of the identified peak.
-
Compare the obtained fragmentation pattern with the predicted fragmentation pattern and with reference spectra from databases such as the NIST Mass Spectral Library.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of branched alkanes.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be dominated by cleavages at the branched carbon centers, leading to the formation of stable carbocations. The expected fragmentation pattern, with a prominent base peak at m/z 57, provides a clear basis for the identification of this compound. The provided GC-MS protocol offers a robust method for the analysis of this and similar branched alkanes. This information is valuable for researchers in various scientific disciplines requiring the structural characterization of non-polar, saturated hydrocarbons.
References
- 1. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. This compound | C11H24 | CID 53425100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 4-Ethyl-3,3-dimethylheptane as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Ethyl-3,3-dimethylheptane as an internal standard (IS) in chromatographic analyses, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of volatile organic compounds (VOCs).
Introduction
This compound is a branched alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1] Its chemical inertness, volatility, and structural dissimilarity to many common analytes make it an excellent candidate for an internal standard in various chromatographic applications. The primary role of an internal standard is to correct for variations in sample injection volume, solvent evaporation, and instrument response, thereby improving the accuracy and precision of quantitative analysis.
Key Attributes of this compound as an Internal Standard:
-
Chemical Inertness: As a saturated hydrocarbon, it is unlikely to react with analytes or components of the chromatographic system.
-
Volatility: Its boiling point allows for easy co-elution with a wide range of volatile and semi-volatile organic compounds.
-
Chromatographic Behavior: It typically exhibits good peak shape and resolution on common non-polar and moderately polar stationary phases.
-
Mass Spectrum: Produces a characteristic mass spectrum that is easily distinguishable from many analytes of interest.
-
Commercial Availability: Can be sourced from various chemical suppliers.
Applications
Based on its physical and chemical properties, this compound is a suitable internal standard for the quantitative analysis of various volatile and semi-volatile organic compounds, including but not limited to:
-
Environmental Analysis: Quantification of pollutants such as benzene, toluene, ethylbenzene, and xylenes (BTEX) in water and soil samples.
-
Petroleum and Biofuel Analysis: Determination of the composition of gasoline and other fuel mixtures.
-
Food and Beverage Industry: Analysis of flavor and fragrance compounds.
-
Pharmaceutical Development: Monitoring of residual solvents in drug substances and products.
Experimental Protocols
The following protocols provide a general framework for the use of this compound as an internal standard. Method optimization will be required for specific applications.
Preparation of Internal Standard Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound.
-
Materials:
-
This compound (≥98% purity)
-
Methanol or another suitable solvent (GC grade)
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Analytical balance
-
-
Procedure:
-
Accurately weigh a precise amount (e.g., 100 mg) of this compound.
-
Transfer the weighed compound into a 100 mL volumetric flask.
-
Dissolve the compound in a small amount of methanol and then dilute to the mark with the same solvent.
-
Stopper the flask and mix thoroughly by inversion.
-
This results in a stock solution of known concentration (e.g., 1000 µg/mL).
-
Store the stock solution in a tightly sealed container at 4°C.
-
Preparation of Calibration Standards
-
Objective: To prepare a series of calibration standards containing known concentrations of the analyte(s) and a fixed concentration of the internal standard.
-
Procedure:
-
Prepare a series of volumetric flasks (e.g., 10 mL).
-
Add a constant volume of the this compound stock solution to each flask to achieve the desired final concentration (e.g., 10 µg/mL).
-
Add varying volumes of the analyte stock solution(s) to create a calibration curve over the desired concentration range.
-
Dilute each flask to the mark with the appropriate solvent.
-
Mix each standard thoroughly.
-
Sample Preparation
-
Objective: To prepare the unknown sample for analysis by adding the internal standard.
-
Procedure:
-
Take a known volume or weight of the sample.
-
Add a precise volume of the this compound stock solution to achieve the same concentration as in the calibration standards.
-
Perform any necessary sample extraction or dilution steps as required by the specific method.
-
GC-MS Analysis
The following are general GC-MS conditions. These should be optimized for the specific analytes and matrix.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-400 amu |
Data Analysis and Quantitative Data
The quantification of analytes is based on the principle of response factors. The response factor (RF) for each analyte is determined from the analysis of the calibration standards.
Response Factor (RF) Calculation:
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
Once the average RF for each analyte is determined from the calibration curve, the concentration of the analyte in the unknown sample can be calculated using the following equation:
Analyte Concentration Calculation:
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)
Table 1: Example Calibration Data for Benzene with this compound as Internal Standard
| Benzene Conc. (µg/mL) | Benzene Area | IS Area | Area Ratio (Benzene/IS) | Response Factor |
| 1.0 | 50,000 | 100,000 | 0.50 | 1.00 |
| 5.0 | 255,000 | 102,000 | 2.50 | 1.02 |
| 10.0 | 515,000 | 101,000 | 5.10 | 1.01 |
| 20.0 | 1,020,000 | 99,000 | 10.30 | 0.98 |
| 50.0 | 2,550,000 | 100,000 | 25.50 | 0.98 |
| Average RF | 1.00 | |||
| %RSD | 1.8% |
Visualizations
The following diagrams illustrate the logical workflow of using an internal standard in a chromatographic analysis.
Caption: Internal Standard Calibration Workflow.
Caption: Principle of Internal Standard Correction.
References
Application of 4-Ethyl-3,3-dimethylheptane in Fuel Composition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Ethyl-3,3-dimethylheptane as a component in fuel composition studies. Due to its highly branched structure, this C11 alkane isomer is of interest for its potential influence on fuel properties, particularly the octane number, which is a critical measure of a gasoline's resistance to knocking in spark-ignition internal combustion engines.
Introduction
The anti-knock quality of gasoline is a crucial factor in engine performance and efficiency. This property is quantified by the Research Octane Number (RON) and the Motor Octane Number (MON). The octane number scale is based on the performance of two reference fuels: n-heptane, which has poor anti-knock properties and is assigned an octane number of 0, and iso-octane (2,2,4-trimethylpentane), which has excellent anti-knock properties and is assigned an octane number of 100. Generally, branched alkanes exhibit higher octane numbers than their straight-chain counterparts. This is because branched structures are more resistant to the autoignition that causes engine knock.
This compound, with its multiple methyl and ethyl branches, is expected to have a high octane number, making it a valuable candidate for studies aimed at understanding and improving fuel formulations. Its inclusion in test fuel blends can help researchers investigate the structure-property relationships of fuel components and their impact on combustion characteristics.
Data Presentation
To illustrate the significant impact of branching on the octane number, the following table presents the RON and MON for various isomers of octane (C8H18).
| Compound | IUPAC Name | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Octane | Octane | -19 | -17 |
| 2-Methylheptane | 2-Methylheptane | 42.4 | 46.4 |
| 2,2-Dimethylhexane | 2,2-Dimethylhexane | 74.5 | 75.5 |
| 2,2,4-Trimethylpentane | 2,2,4-Trimethylpentane | 100 | 100 |
Data sourced from various publicly available chemical databases.
Based on these trends, it is anticipated that this compound would exhibit a high RON and MON, likely comparable to or exceeding that of other highly branched alkanes.
Experimental Protocols
The determination of the Research Octane Number (RON) and Motor Octane Number (MON) of this compound, either as a pure component or as a blend in a base fuel, would follow standardized test methods. The universally accepted protocols are those developed by ASTM International.
Protocol 1: Determination of Research Octane Number (RON)
Standard: ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel
Principle: This method measures the knock characteristics of a fuel in a standardized single-cylinder Cooperative Fuel Research (CFR) engine under mild operating conditions (600 rpm engine speed and a constant intake air temperature). The knocking intensity of the test fuel is compared to that of primary reference fuels (blends of iso-octane and n-heptane) with known octane numbers.
Apparatus:
-
Cooperative Fuel Research (CFR) engine with a variable compression ratio.
-
Knock measurement instrumentation (detonation meter and knock sensor).
-
Fuel handling and delivery system.
-
Standardized intake air and mixture temperature control systems.
Procedure:
-
Engine Calibration: Calibrate the CFR engine using standardized reference fuels to ensure it is operating within the specified tolerances.
-
Sample Preparation: Prepare the fuel sample to be tested. If testing as a blend, accurately measure the volumetric or gravimetric proportion of this compound in the base fuel.
-
Engine Operation: Operate the engine on the test fuel under the standard RON conditions.
-
Knock Intensity Measurement: Adjust the engine's compression ratio to produce a standard level of knock intensity as measured by the detonation meter.
-
Reference Fuel Bracketing: Run the engine on two primary reference fuels, one with a slightly higher and one with a slightly lower octane number than the expected value of the test fuel. Adjust the fuel-air ratio for each to obtain maximum knock.
-
RON Calculation: The Research Octane Number of the test fuel is calculated by interpolation between the knock meter readings and the octane numbers of the two bracketing reference fuels.
Protocol 2: Determination of Motor Octane Number (MON)
Standard: ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel
Principle: This method is similar to the RON test but is conducted under more severe operating conditions to simulate fuel performance under load at high speeds. Key differences include a higher engine speed (900 rpm) and a higher intake mixture temperature. These conditions result in MON values that are typically lower than RON values for the same fuel.
Apparatus:
-
The same Cooperative Fuel Research (CFR) engine as used for RON testing, but with modifications to achieve the higher operating temperatures and speeds.
Procedure:
-
Engine Calibration: Calibrate the CFR engine according to the specific requirements of the MON test method.
-
Sample Preparation: Prepare the fuel sample as for the RON test.
-
Engine Operation: Operate the engine on the test fuel under the standard MON conditions, which include a higher engine speed and a heated intake fuel-air mixture.
-
Knock Intensity Measurement: Adjust the compression ratio to achieve the standard knock intensity.
-
Reference Fuel Bracketing: As in the RON test, bracket the test fuel with two primary reference fuels.
-
MON Calculation: The Motor Octane Number is calculated by interpolation based on the knock meter readings of the test fuel and the bracketing reference fuels.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in fuel composition studies.
Application Notes and Protocols for the Separation of C11H24 Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecane (C11H24) is a saturated hydrocarbon with 159 structural isomers. These isomers often exhibit subtle differences in their physicochemical properties, making their separation a significant analytical challenge. Effective separation and identification of these isomers are crucial in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in drug development and toxicology. This document provides detailed application notes and experimental protocols for the separation of C11H24 structural isomers, with a primary focus on gas chromatography (GC) and comprehensive two-dimensional gas chromatography (GCxGC), the most powerful techniques for this application.
Principle of Separation
The separation of C11H24 isomers by gas chromatography is primarily based on differences in their boiling points and their interactions with the stationary phase of the GC column. Generally, on non-polar stationary phases, the elution order of alkane isomers is mainly determined by their boiling points.[1] Linear n-alkanes have the highest boiling points among their isomers and, therefore, the longest retention times. Increased branching lowers the boiling point, leading to earlier elution. The degree of branching and the position of the alkyl groups influence the volatility and shape of the molecule, which in turn affects the retention time.
For more complex mixtures where isomers have very similar boiling points, a second separation dimension, as provided by GCxGC, is often necessary.[2][3] In GCxGC, the effluent from a primary column is subjected to a second, shorter column with a different stationary phase (e.g., a non-polar column followed by a polar or shape-selective column).[4] This allows for the separation of co-eluting isomers from the first dimension based on differing polarities or shapes.
Separation Techniques
Gas Chromatography (GC-FID/GC-MS)
Single-dimension gas chromatography is a fundamental technique for the analysis of volatile and semi-volatile compounds, including undecane isomers. The choice of the capillary column's stationary phase is critical for achieving optimal separation.
-
Non-Polar Stationary Phases: Columns with non-polar stationary phases, such as those based on 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5), are commonly used for hydrocarbon analysis.[1][5] On these columns, isomers are primarily separated based on their boiling points.
-
Polar Stationary Phases: While less common for general hydrocarbon profiling, polar stationary phases, such as those containing polyethylene glycol (PEG, e.g., DB-WAX), can offer different selectivity based on subtle differences in polarity and molecular shape, which can be advantageous for separating specific isomers that co-elute on non-polar phases.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For a thorough separation of the numerous C11H24 isomers, comprehensive two-dimensional gas chromatography is the state-of-the-art technique.[2][3][6] It provides a significant increase in peak capacity and resolution compared to single-dimension GC. A typical GCxGC setup for hydrocarbon isomer analysis involves a non-polar first-dimension column and a polar or shape-selective second-dimension column. This configuration separates isomers based on volatility in the first dimension and polarity/shape in the second dimension, resulting in a structured two-dimensional chromatogram where related compounds appear in the same region.
Experimental Protocols
Protocol 1: Gas Chromatography (GC-FID) for General Undecane Isomer Profiling
This protocol outlines a general method for the analysis of C11H24 isomers using a standard non-polar capillary column and a Flame Ionization Detector (FID).
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Data Acquisition System.
GC Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 100:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial Temperature: 40 °C, hold for 5 min |
| Ramp 1: 2 °C/min to 150 °C | |
| Ramp 2: 10 °C/min to 250 °C, hold for 5 min | |
| Detector | FID |
| Detector Temperature | 280 °C |
| Makeup Gas | Nitrogen, 25 mL/min |
Sample Preparation:
Samples containing C11H24 isomers should be diluted in a volatile, non-polar solvent such as hexane or pentane to a concentration suitable for GC analysis (typically in the low ppm range).
Expected Results:
The isomers will elute in approximate order of their boiling points. N-undecane will have the longest retention time, while highly branched isomers will elute earlier. The resolution of all 159 isomers will not be achieved with this single-dimension method, but it provides a good overview of the isomer distribution.
Protocol 2: Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Detailed Isomer Separation
This protocol describes a GCxGC method coupled with a mass spectrometer (MS) for the detailed separation and identification of C11H24 isomers.
Instrumentation:
-
GCxGC system equipped with a thermal modulator, a split/splitless inlet, and a fast-scanning mass spectrometer (e.g., Time-of-Flight MS).
-
First Dimension (1D) Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., 100% dimethylpolysiloxane).
-
Second Dimension (2D) Column: 1-2 m x 0.1 mm ID, 0.1 µm film thickness polar column (e.g., 50% phenyl polysilphenylene-siloxane).[4]
-
Carrier Gas: Helium.
-
Data Acquisition and Processing Software for GCxGC.
GCxGC Conditions:
| Parameter | Value |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (Split ratio 200:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| 1D Column Flow Rate | 1.0 mL/min |
| Oven Program | Initial Temperature: 40 °C, hold for 2 min |
| Ramp: 1.5 °C/min to 200 °C | |
| Modulation Period | 6 seconds |
| 2D Oven Offset | +15 °C relative to the main oven |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-300 |
| Acquisition Rate | 100 Hz |
Sample Preparation:
As described in Protocol 1, samples should be diluted in a suitable non-polar solvent.
Expected Results:
A highly structured 2D chromatogram will be generated, with isomers separated by volatility in the first dimension and polarity/shape in the second. This will allow for the resolution of a much larger number of isomers compared to 1D GC. Identification can be confirmed by the mass spectra of the individual peaks.
Data Presentation
Quantitative data on the retention of C11H24 isomers is often presented as retention indices (Kovats indices), which normalize retention times to those of n-alkanes. This allows for better comparison of data between different instruments and laboratories.
Table 1: Representative Retention Indices (RI) of some C11H24 Isomers on a Non-Polar Stationary Phase (Predicted/Exemplary)
| Isomer | Structure | Boiling Point (°C) | Predicted Retention Index (Non-Polar Column) |
| n-Undecane | CH3(CH2)9CH3 | 195.9 | 1100 |
| 2-Methyldecane | CH3CH(CH3)(CH2)7CH3 | 191.1 | ~1078 |
| 3-Methyldecane | CH3CH2CH(CH3)(CH2)6CH3 | 191.9 | ~1085 |
| 4-Methyldecane | CH3(CH2)2CH(CH3)(CH2)5CH3 | 191.7 | ~1083 |
| 5-Methyldecane | CH3(CH2)3CH(CH3)(CH2)4CH3 | 191.5 | ~1081 |
| 2,2-Dimethylnonane | (CH3)3C(CH2)6CH3 | 184.5 | ~1050 |
| 3,3-Dimethylnonane | CH3CH2C(CH3)2(CH2)5CH3 | 188.1 | ~1065 |
| 4,4-Dimethylnonane | CH3(CH2)2C(CH3)2(CH2)4CH3 | 187.8 | ~1063 |
| 5,5-Dimethylnonane | CH3(CH2)3C(CH3)2(CH2)3CH3 | 187.5 | ~1061 |
| 2,3,4-Trimethylocatane | CH3CH(CH3)CH(CH3)CH(CH3)(CH2)3CH3 | 189.4 | ~1070 |
Note: The retention indices for branched isomers are estimations based on general elution patterns. Actual values will depend on the specific column and analytical conditions.
Visualization of Workflows
Caption: Workflow for single-dimension GC analysis of C11H24 isomers.
References
- 1. chromtech.com [chromtech.com]
- 2. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 3. elib.dlr.de [elib.dlr.de]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. iris.unito.it [iris.unito.it]
Application Notes and Protocols: The Role of Branched Alkanes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched alkanes, hydrocarbons featuring non-linear carbon chains, play a multifaceted and critical role in modern organic synthesis. Their unique structural and electronic properties influence reaction pathways, product selectivity, and the physicochemical characteristics of target molecules. Beyond their well-established importance as high-octane fuel components, branched alkanes and moieties derived from them are integral to the synthesis of fine chemicals, pharmaceuticals, and advanced materials. The strategic incorporation of branched alkyl groups can enhance the lipophilicity and metabolic stability of drug candidates, and their inherent steric bulk can be exploited to direct the stereochemical outcome of reactions.[1][2] This document provides detailed application notes and experimental protocols for key organic synthesis reactions involving branched alkanes, offering insights into their practical application in research and development.
I. Physicochemical Properties of Branched Alkanes
The branching of an alkane chain has a profound impact on its physical properties compared to its linear isomer. These differences are crucial for selecting appropriate solvents, predicting reaction conditions, and understanding the behavior of molecules incorporating these structures.
Key Observations:
-
Boiling Point: For a given number of carbon atoms, branched alkanes exhibit lower boiling points than their straight-chain counterparts.[3][4] This is attributed to a decrease in the surface area available for intermolecular London dispersion forces.[3][4][5][6]
-
Melting Point: The effect of branching on melting point is more complex. Highly symmetrical branched alkanes, such as 2,2-dimethylpropane (neopentane), often have significantly higher melting points than their linear isomers due to more efficient packing in the crystal lattice.[5][6]
-
Density and Solubility: Alkanes are generally less dense than water and are insoluble in polar solvents.[7] Their nonpolar nature makes them good solvents for other nonpolar organic compounds.[7]
| Alkane (C5H12) | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| n-Pentane | CH3(CH2)3CH3 | 36.1 | -130 | 0.626 |
| Isopentane (2-Methylbutane) | (CH3)2CHCH2CH3 | 27.7 | -160 | 0.620 |
| Neopentane (2,2-Dimethylpropane) | (CH3)4C | 9.5 | -16.6 | 0.613 |
Data sourced from multiple chemistry resources.
II. Key Organic Synthesis Reactions Involving Branched Alkanes
A. Friedel-Crafts Alkylation with Branched Alkyl Halides
The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. The use of branched alkyl halides, particularly tertiary ones like tert-butyl chloride, is advantageous as it proceeds through a relatively stable carbocation intermediate, minimizing rearrangements that can plague reactions with linear alkyl halides.[5][8][9]
This protocol details the synthesis of p-di-tert-butylbenzene via the Friedel-Crafts alkylation of tert-butylbenzene with tert-butyl chloride. The steric hindrance provided by the initial tert-butyl group directs the second alkylation primarily to the para position.[5][8]
Materials:
-
tert-butylbenzene (0.5 mL)
-
tert-butyl chloride (1.0 mL)
-
Anhydrous aluminum chloride (AlCl₃) (0.05 g)
-
Diethyl ether
-
Ice-cold water
-
Anhydrous drying agent (e.g., anhydrous sodium sulfate)
-
5 mL conical vial with spin vane
-
Stirring plate
-
Ice bath
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a 5 mL conical vial equipped with a spin vane, combine 1.0 mL of tert-butyl chloride and 0.5 mL of tert-butylbenzene.
-
Cool the mixture in an ice bath on a stirring plate.
-
Carefully weigh 0.05 g of anhydrous aluminum chloride in a dry, tared vial and cap it immediately to minimize exposure to moisture.
-
Add the aluminum chloride to the chilled reaction mixture in three small portions, allowing the reaction to subside for 5 minutes between each addition while stirring. A white precipitate should become visible.
-
After the final addition, remove the reaction flask from the ice bath and allow it to warm to room temperature.
-
Quench the reaction by adding 1 mL of ice-cold water followed by 2 mL of diethyl ether. Gently swirl and transfer the mixture to a separatory funnel.
-
Separate the ether layer. Extract the aqueous layer twice more with 1 mL portions of diethyl ether.
-
Combine the organic layers and dry them over an anhydrous drying agent.
-
Filter the dried organic layer and evaporate the solvent to yield the solid product.
-
Measure the mass of the product to calculate the percent yield and determine its melting point.
Expected Yield: The yield of 1,4-di-t-butylbenzene can be up to 90% based on the limiting reagent.
Caption: Mechanism of Friedel-Crafts Alkylation.
B. Grignard Reaction with Branched Alkyl Halides
Grignard reagents, prepared from the reaction of an alkyl halide with magnesium metal, are potent nucleophiles and strong bases.[10] Those derived from branched alkyl halides, such as 2-bromopropane, are valuable for introducing branched alkyl groups into a variety of molecules, including the synthesis of secondary and tertiary alcohols from aldehydes and ketones.[11][12]
This protocol describes the synthesis of a secondary alcohol, 1-phenyl-2-methylpropan-1-ol, by reacting the Grignard reagent derived from 2-bromopropane (isopropylmagnesium bromide) with benzaldehyde. This reaction is a classic example of nucleophilic addition to a carbonyl group.
Materials:
-
Magnesium turnings (0.36 g)
-
2-Bromopropane (1.48 g)
-
Benzaldehyde
-
Anhydrous diethyl ether
-
1 M Phosphoric acid (H₃PO₄)
-
Saturated sodium chloride solution (brine)
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
50 mL Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Separatory funnel
Procedure:
-
Grignard Reagent Formation:
-
Place 0.36 g of magnesium turnings and a stir bar in a dry 50 mL round-bottom flask. Assemble a reflux apparatus, ensuring all glassware is flame-dried to remove moisture.
-
Add 5 mL of anhydrous diethyl ether to the flask.
-
In a separate flask, dissolve 1.48 g of 2-bromopropane in 10 mL of anhydrous diethyl ether.
-
Add a small portion of the 2-bromopropane solution to the magnesium turnings. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining 2-bromopropane solution dropwise via an addition funnel to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 15 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Dissolve the benzaldehyde in 10 mL of anhydrous diethyl ether and add it dropwise to the Grignard reagent solution with stirring.
-
After the addition, gently heat the reaction mixture for 10 minutes.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into a flask containing ice and water.
-
Add 1 M phosphoric acid until the mixture is acidic (test with litmus paper) to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 5% sodium hydroxide solution, followed by saturated sodium chloride solution.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to obtain the crude product.
-
The product can be further purified by distillation or chromatography.
-
Quantitative Data: Student yields for this type of reaction are often around 85%.[11]
Caption: Workflow for Grignard Synthesis and Product Isolation.
C. Isomerization of Linear Alkanes
The conversion of linear alkanes to their more highly branched isomers is a cornerstone of the petrochemical industry, aimed at increasing the octane number of gasoline.[13] This process is typically carried out at high temperatures and pressures over a bifunctional catalyst, often a noble metal (like platinum) on an acidic support (like a zeolite).[14][15]
This protocol provides a general laboratory procedure for the catalytic isomerization of n-heptane. The use of a zeolite catalyst with specific pore sizes can influence the selectivity towards desired branched isomers.[1][4]
Materials:
-
n-Heptane
-
Pt/Zeolite catalyst (e.g., Pt/MCM-48-HZSM5)
-
Hydrogen gas (high purity)
-
Fixed-bed micro-reactor
-
Syringe pump
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Load 0.2 g of the Pt/Zeolite catalyst into the fixed-bed micro-reactor.
-
Pre-treat the catalyst by heating to 400°C for 2 hours under a flow of hydrogen gas (40 mL/min).
-
Cool the reactor to the desired reaction temperature (e.g., 200-350°C).
-
Introduce a continuous flow of hydrogen gas (H₂/n-heptane molar ratio of 7).
-
Feed n-heptane into the reactor using a syringe pump at a constant flow rate (e.g., 1 mL/h).
-
Allow the reaction to proceed for a set period.
-
Collect the product effluent and analyze the composition using a gas chromatograph to determine the conversion of n-heptane and the selectivity for various branched isomers.
Quantitative Data:
| Catalyst | Reaction Temp (°C) | n-Heptane Conversion (%) | Isomer Selectivity (%) |
| 0.75 wt.% Pt on HY/HZSM-5 | 350 | ~80 | ~78.7 |
| 0.25 wt.% Pt on HY/HZSM-5 | 300 | ~5 | ~1.5 |
Data adapted from a study on n-heptane hydroisomerization.[16]
Caption: Logical flow of the catalytic isomerization of n-heptane.
III. Branched Alkanes in Drug Development
The incorporation of branched alkyl groups is a common strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. Highly branched and caged structures like adamantane are of particular interest.
Key Roles of Branched Alkyl Groups in Pharmaceuticals:
-
Increased Lipophilicity: The introduction of alkyl groups, especially branched ones, increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes and enhance its absorption and distribution in the body.[1][2]
-
Metabolic Stability: The steric bulk of branched alkyl groups can shield nearby functional groups from metabolic enzymes, thereby increasing the drug's half-life.[3] The rigid structure of adamantane is particularly effective in this regard.[3]
-
Receptor Binding: The defined three-dimensional structure of branched and caged alkanes can be used to orient other functional groups for optimal binding to biological targets.[17]
-
Drug Delivery: Adamantane and its derivatives are being explored as scaffolds for drug delivery systems, acting as anchors for liposomes or as components of dendrimers.[3][8]
Examples of Drugs Containing Branched Alkyl Moieties:
| Drug | Branched Moiety | Therapeutic Use |
| Amantadine | Adamantyl | Antiviral (Influenza A) |
| Memantine | Adamantyl | Treatment of Alzheimer's disease |
| Vildagliptin | Adamantyl | Antidiabetic |
IV. Analysis of Branched Alkanes
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of branched alkane isomers in complex mixtures.
-
Sample Preparation: Dilute the product mixture from the isomerization reaction in a suitable solvent (e.g., hexane).
-
GC Separation:
-
Column: Use a nonpolar capillary column (e.g., DB-1) for effective separation based on boiling points.
-
Temperature Program: A programmed temperature ramp is employed to elute the various isomers. A typical program might start at a low temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 300°C).
-
-
MS Detection:
-
Ionization: Electron ionization (EI) is commonly used to fragment the molecules.
-
Analysis: The resulting mass spectra provide a "fingerprint" for each compound. Branched alkanes often show characteristic fragmentation patterns that can be used for identification by comparison to spectral libraries.
-
-
Data Interpretation:
-
Retention Times: Compare the retention times of the peaks in the sample chromatogram to those of known standards to identify the different isomers.
-
Mass Spectra: Confirm the identity of each isomer by matching its mass spectrum with library data.
-
Caption: General workflow for the GC-MS analysis of branched alkanes.
Conclusion
Branched alkanes are far more than passive components in organic chemistry; they are active participants that shape reaction outcomes and define the properties of molecules. A thorough understanding of their synthesis, reactivity, and analysis is essential for professionals in organic synthesis and drug development. The protocols and data presented here provide a practical foundation for harnessing the unique characteristics of branched alkanes in a variety of research and industrial applications.
References
- 1. Shape selectivity of zeolite for hydroisomerization of long-chain alkanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cerritos.edu [cerritos.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Triptane - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. Solved FRIEDEL-CRAFTS ALKYLATION Student Name: Student | Chegg.com [chegg.com]
- 13. researchgate.net [researchgate.net]
- 14. n-Heptane isomerization activities of Pt catalyst supported on micro/mesoporous composites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pr.ibs.re.kr [pr.ibs.re.kr]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the α-Alkylation of 2-Heptanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed experimental protocol for the α-alkylation of 2-heptanone, a common heptane derivative. The procedure involves the formation of a lithium enolate using lithium diisopropylamide (LDA), followed by quenching with an alkyl halide. This method is a foundational technique in organic synthesis for the formation of carbon-carbon bonds. The protocol includes a summary of reaction parameters, a detailed step-by-step methodology, and expected outcomes.
Introduction
Alkylation of ketones at the α-carbon is a fundamental transformation in organic chemistry, enabling the construction of more complex carbon skeletons.[1][2] This reaction typically proceeds via an enolate intermediate, which acts as a nucleophile to displace a leaving group from an alkylating agent in an SN2 reaction.[1][2] The choice of base, solvent, and temperature is crucial for controlling the regioselectivity and efficiency of the alkylation.[1] For asymmetric ketones like 2-heptanone, deprotonation can occur at either the C1 (methyl) or C3 (methylene) position. The use of a strong, sterically hindered base such as lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate at the less substituted α-carbon (C1).[1] This protocol details the selective methylation of 2-heptanone at the C1 position.
Experimental Protocol
This protocol is adapted from established procedures for the α-alkylation of ketones.[3]
2.1. Materials
-
Diisopropylamine (C6H15N, MW: 101.19 g/mol )
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Methyl iodide (CH3I, MW: 141.94 g/mol )
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas (inert atmosphere)
2.2. Equipment
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
2.3. Procedure
-
Preparation of LDA:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (10 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.2 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.
-
Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2-heptanone (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly add the prepared LDA solution to the 2-heptanone solution via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
-
Alkylation:
-
Slowly add methyl iodide (1.1 equivalents) to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-methyl-2-heptanone.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yield for the Methylation of 2-Heptanone
| Parameter | Value |
| Substrate | 2-Heptanone |
| Base | Lithium Diisopropylamide (LDA) |
| Alkylating Agent | Methyl Iodide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | ~12-16 hours |
| Expected Product | 3-Methyl-2-heptanone |
| Typical Yield | 70-90% |
Table 2: Spectroscopic Data for 3-Methyl-2-heptanone
| Spectroscopy | Expected Peaks |
| ¹H NMR (CDCl₃) | δ ~2.4 (q, 1H), 2.1 (s, 3H), 1.5-1.2 (m, 6H), 1.1 (d, 3H), 0.9 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ ~215, 48, 35, 31, 29, 23, 17, 14 |
| IR (thin film) | ν ~1715 cm⁻¹ (C=O stretch) |
| Mass Spec (EI) | m/z = 128 (M⁺) |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. rsc.org [rsc.org]
- 4. 2-Heptanone | C7H14O | CID 8051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Heptanone [webbook.nist.gov]
- 6. 2-Heptanone - Wikipedia [en.wikipedia.org]
- 7. 2-Heptanone [webbook.nist.gov]
Application Notes and Protocols for the Quantitative Analysis of Undecane Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of undecane isomers using gas chromatography-mass spectrometry (GC-MS). This document includes detailed experimental protocols, data presentation in structured tables, and visualizations of the analytical workflow.
Introduction
Undecane (C11H24) is a saturated hydrocarbon with 159 possible isomers. The accurate quantitative analysis of these isomers is critical in various fields, including petroleum and fuel analysis, environmental monitoring, and metabolomics. Due to their similar physicochemical properties, the separation and individual quantification of undecane isomers present a significant analytical challenge. This guide outlines a robust GC-MS method for the separation and quantification of key monomethyl-branched undecane isomers.
Analytical Standards
The availability of certified reference materials is paramount for accurate quantification. While n-undecane is widely available as an analytical standard, obtaining standards for all branched isomers can be challenging. This protocol focuses on isomers for which standards are commercially available.
Table 1: Commercially Available Undecane Isomer Analytical Standards
| Compound Name | Supplier | Part Number | Purity |
| n-Undecane | Sigma-Aldrich | 45910 | Analytical Standard |
| 4-Methyldecane | Chem Service | N-10836-250MG | Not Specified |
| 4-Methyldecane | Chiron (via ESSLAB) | 1172.11-K-IO | 1000 µg/mL in isooctane |
Experimental Protocols
This section details the methodology for the sample preparation, GC-MS analysis, and data processing for the quantitative analysis of undecane isomers.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of each available undecane isomer standard at a concentration of 1000 µg/mL in a suitable solvent such as hexane or isooctane.
-
Perform serial dilutions of the stock solutions to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a mixed standard solution containing all target undecane isomers at a known concentration to verify chromatographic separation.
-
-
Sample Extraction (for matrix-based samples):
-
For liquid samples (e.g., fuel, biological fluids), perform a liquid-liquid extraction using a non-polar solvent like hexane.
-
For solid samples (e.g., soil, tissue), use a Soxhlet extraction or pressurized liquid extraction with hexane.
-
Evaporate the solvent to a small volume and reconstitute in a known volume of hexane for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS parameters are recommended for the separation and detection of undecane isomers.
Table 2: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 150°C at 5°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-200 |
| Scan Mode | Full Scan |
Data Presentation and Analysis
Chromatographic Separation and Identification
Identification of undecane isomers is achieved by comparing their retention times and mass spectra with those of certified standards. Kovats retention indices can also be used for tentative identification.
Table 3: Kovats Retention Indices and Characteristic Mass Fragments of Selected Undecane Isomers
| Compound | Kovats Retention Index (Non-polar column) | Major Mass Fragments (m/z) |
| n-Undecane | 1100 | 43, 57, 71, 85 |
| 2-Methyldecane | ~1065[1] | 43, 57, 71, 85, 113, 127 |
| 3-Methyldecane | ~1072[2] | 43, 57, 71, 85, 99, 113 |
| 4-Methyldecane | ~1062[3] | 43, 57, 71, 85, 99 |
| 5-Methyldecane | ~1058[4] | 43, 57, 71, 85 |
Note: Kovats retention indices are approximate and can vary slightly between different GC systems and conditions.
Quantitative Analysis
-
Calibration Curve:
-
Inject the prepared calibration standards into the GC-MS system.
-
For each isomer, plot the peak area against the concentration.
-
Perform a linear regression to obtain the calibration curve and the corresponding equation (y = mx + c) and correlation coefficient (R²).
-
-
Quantification of Unknowns:
-
Inject the prepared sample extracts.
-
Identify the undecane isomers based on their retention times and mass spectra.
-
Calculate the concentration of each isomer in the sample using the calibration curve equation.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for quantitative analysis of undecane isomers.
Logical Relationship for Analyte Identification
Caption: Logical steps for the positive identification of an undecane isomer.
References
- 1. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyldecane | C11H24 | CID 92239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyldecane | C11H24 | CID 17835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyldecane | C11H24 | CID 93071 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Resolution Time-of-Flight Mass Spectrometry in Polymer Extract Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of polymer extracts using high-resolution time-of-flight mass spectrometry (HR-TOF-MS). It is intended to guide researchers in identifying and quantifying polymer additives, degradation products, and other extractable compounds.
Introduction to HR-TOF-MS for Polymer Analysis
High-resolution time-of-flight mass spectrometry has become an indispensable tool for the detailed characterization of complex polymer extracts.[1] Its high mass accuracy and resolving power allow for the confident identification of monomers, oligomers, end groups, and additives, providing insights that are often unattainable with conventional techniques like Gel Permeation Chromatography (GPC) or Nuclear Magnetic Resonance (NMR).[2]
The primary advantages of HR-TOF-MS in polymer analysis include:
-
Accurate Mass Measurements: Enables the determination of elemental compositions for unknown compounds, facilitating their identification.
-
High Resolution: Allows for the separation of isobaric species, which are compounds with the same nominal mass but different elemental compositions.
-
Sensitivity: Capable of detecting and identifying low-level impurities and degradation products.
-
Versatility: Can be coupled with various ionization sources, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), to accommodate a wide range of polymer types and additives.
Despite its advantages, challenges in polymer analysis by mass spectrometry include the difficulty in desorbing and ionizing high molecular weight polymers and the complexity of the resulting mass spectra. Careful optimization of experimental conditions is therefore crucial for obtaining high-quality, interpretable data.
Quantitative Analysis of Polymer Additives
A key application of HR-TOF-MS is the quantitative analysis of additives in polymer formulations. These additives, which include antioxidants, plasticizers, UV stabilizers, and slip agents, are essential for the performance and stability of polymeric materials but can also be a source of extractable and leachable compounds. The following tables summarize quantitative data for the analysis of common polymer additives using liquid chromatography coupled with high-resolution mass spectrometry.
Table 1: Quantitative Analysis of Polymer Additives in Food Containers by LC-QTOF-MS
| Compound | Calibration Curve Range (ppb) | Coefficient of Determination (R²) |
| Irganox® 1098 | 1 - 100 | 0.999 |
| CYANOX® 425 | 1 - 100 | 0.998 |
| Irganox® 1010 | 1 - 100 | 0.999 |
| Irganox® 1076 | 1 - 100 | 0.999 |
| Irgafos® 168 | 1 - 100 | 0.999 |
Data sourced from an analysis of food container extracts.[3]
Table 2: Quantitative Analysis of Additives in Plastic Pellets by LC-MS/MS
| Compound | Retention Time (min) | MRM Transition (m/z) | Calibration Curve Range (µg/mL) | Coefficient of Determination (R²) |
| Tinuvin P | 6.43 | 226.1 > 121.1 | 0.001 - 1 | >0.999 |
| Uvinul 3000 | 6.78 | 255.2 > 147.1 | 0.001 - 1 | >0.999 |
| Tinuvin 326 | 8.24 | 316.2 > 209.1 | 0.001 - 1 | >0.999 |
| Irganox 1076 | 10.21 | 531.5 > 219.2 | 0.001 - 1 | >0.999 |
| Irganox 1010 | 11.23 | 1178.0 > 219.2 | 0.001 - 1 | >0.999 |
This table presents a selection of data from a comprehensive analysis of 22 polymer additives.[1]
Experimental Protocols
Detailed methodologies for two common HR-TOF-MS techniques used in polymer extract analysis are provided below.
Protocol 1: Analysis of Polymer Additives by LC-ESI-TOF-MS
This protocol is suitable for the analysis of a broad range of non-volatile and semi-volatile organic compounds extracted from a polymer matrix.[4]
3.1.1. Sample Preparation: Solvent Extraction
-
Weigh approximately 1 gram of the polymer sample and cut it into small pieces to increase the surface area.
-
Place the polymer pieces into a clean glass vial.
-
Add 10 mL of an appropriate solvent (e.g., tetrahydrofuran (THF), methanol, or a mixture). The choice of solvent will depend on the polymer type and the target analytes.
-
Sonicate the sample for 30 minutes at room temperature.
-
Allow the sample to stand for 24 hours to facilitate extraction.
-
Filter the extract through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
The filtered extract is now ready for LC-MS analysis.
3.1.2. LC-ESI-TOF-MS Parameters
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95-100% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 - 10 µL
-
-
High-Resolution Time-of-Flight Mass Spectrometer (HR-TOF-MS):
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs to cover a wider range of compounds.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 30 - 50 psi
-
Drying Gas (N₂): 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Mass Range: m/z 100 - 1500
-
Acquisition Rate: 1-2 spectra/s
-
Data Acquisition Mode: Profile mode for high mass accuracy.
-
Protocol 2: Analysis of Polyethylene Glycol (PEG) by MALDI-TOF-MS
This protocol is specifically designed for the analysis of polymers like polyethylene glycol (PEG), providing detailed information on the polymer distribution, end groups, and average molecular weights.
3.2.1. Sample Preparation
-
Matrix Solution: Prepare a 10 mg/mL solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 (v/v) mixture of acetonitrile and water.
-
Cationizing Agent Solution: Prepare a 1 mg/mL solution of sodium trifluoroacetate (NaTFA) in the same solvent mixture.
-
Analyte (PEG) Solution: Prepare a 1 mg/mL solution of the PEG extract in the same solvent mixture.
-
Sample Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
To this spot, add 1 µL of the analyte solution.
-
Finally, add 1 µL of the cationizing agent solution.
-
Allow the spot to air-dry completely at room temperature. This is known as the dried-droplet method.
-
3.2.2. MALDI-TOF-MS Parameters
-
Mass Spectrometer: A high-resolution MALDI-TOF mass spectrometer.
-
Laser: A nitrogen laser (337 nm) is typically used.
-
Operating Mode: Reflector positive ion mode to enhance mass resolution and accuracy.
-
Acceleration Voltage: 20 - 25 kV
-
Laser Fluence: Use the minimum laser power necessary to obtain a good signal-to-noise ratio, to avoid fragmentation. This needs to be optimized for each sample.
-
Mass Range: m/z 500 - 5000 (adjust based on the expected molecular weight of the PEG).
-
Calibration: Calibrate the instrument externally using a suitable polymer standard (e.g., a PEG standard with a known molecular weight distribution).
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical workflows for the described experimental protocols.
Caption: Workflow for Polymer Additive Analysis by LC-ESI-TOF-MS.
Caption: Workflow for Polymer Analysis by MALDI-TOF-MS.
References
Application Notes and Protocols for Sample Preparation in Alkane Analysis of Environmental Matrices
Introduction
Alkanes, a class of saturated hydrocarbons, are ubiquitous in the environment, originating from both natural (biogenic) and anthropogenic sources. Their analysis in various environmental matrices such as water, soil, air, and biological tissues is crucial for environmental monitoring, pollution assessment, and forensic investigations. The accuracy and reliability of alkane analysis are highly dependent on the sample preparation method, which aims to extract and concentrate the target analytes from the complex sample matrix while removing interfering substances. This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for alkane analysis in environmental matrices, tailored for researchers, scientists, and professionals in related fields.
Quantitative Data Summary
The selection of an appropriate sample preparation method is often guided by its performance characteristics. The following tables summarize quantitative data for various techniques, providing a comparative overview of their efficiency in terms of recovery, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Performance of Alkane Extraction Methods from Water Samples
| Method | Analyte Range | Recovery (%) | LOD | LOQ |
| Headspace Solvent Microextraction (HSME) | n-C10 to n-C20 | >95% | 0.1 - 4.0 µg/L[1] | Not Specified |
| Headspace Solid-Phase Microextraction (HS-SPME) | C10–C20 | Not Specified | 50–150 µg/L[1] | Not Specified |
| Liquid-Liquid Extraction (LLE) | Semi-volatile organics | Analyte dependent | Not Specified | Not Specified |
| Headspace GC-FID | C5-C10 | Not Specified | 3.3 * (Std Dev of blank / Slope of calibration curve)[2] | 10 * (Std Dev of blank / Slope of calibration curve)[2] |
Table 2: Performance of Alkane Extraction Methods from Air and Solid Samples
| Method | Matrix | Analyte Range | Recovery (%) | LOD | LOQ |
| Solvent Extraction (SE) | Aerosol | C14-C37 | 89.3 - 101.5%[3][4] | 0.05 - 1.1 ng[3][4] | Not Specified |
| Thermal Desorption (TD) | Aerosol | C14-C37 | 57.2 - 109.8%[3][4] | 0.1 - 1.9 ng[3][4] | Not Specified |
| Accelerated Solvent Extraction (ASE) | Plant Forages | Not Specified | ~84.5% | Not Specified | Not Specified |
| Saponification/Esterification (S/E) | Plant Forages | Not Specified | ~64.0%[5] | Not Specified | Not Specified |
Experimental Protocols and Workflows
This section provides detailed, step-by-step protocols for key sample preparation techniques. Each protocol is accompanied by a visual workflow diagram created using the DOT language.
Liquid-Liquid Extraction (LLE) for Water Samples
Liquid-liquid extraction is a conventional method for separating compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[6][7][8] It is widely used for the analysis of semi-volatile organic compounds in water.[6]
Protocol:
-
Sample Collection: Collect a 1-liter water sample in a pre-cleaned amber glass bottle. If residual chlorine is present, add a dechlorinating agent.
-
pH Adjustment: For acidic or basic analytes, adjust the pH of the water sample to neutralize the target compounds, thereby increasing their partitioning into the organic solvent.[6] For neutral alkanes, this step may not be necessary.
-
Solvent Addition: Transfer the water sample to a 2-liter separatory funnel. Add 60 mL of a suitable organic solvent (e.g., n-hexane, dichloromethane).
-
Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate. The organic layer, containing the extracted alkanes, is typically the top layer when using solvents less dense than water, like hexane.
-
Collection: Drain the aqueous (lower) layer and collect the organic extract.
-
Repeat Extraction: Perform two more extractions with fresh 60 mL aliquots of the organic solvent, combining all organic extracts.
-
Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for analysis by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for Liquid-Liquid Extraction of Alkanes from Water.
Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a technique used to clean up and concentrate samples prior to analysis.[9] It involves passing a liquid sample through a solid adsorbent (sorbent) that retains the analytes of interest.[9][10]
Protocol:
-
Sorbent Selection: Choose a non-polar SPE sorbent (e.g., C18, C8) for the extraction of non-polar alkanes from a polar matrix like water.[9]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5-10 mL of the elution solvent (e.g., hexane) followed by 5-10 mL of a conditioning solvent (e.g., methanol), and finally 5-10 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Pass the water sample (up to 1 L) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min. The alkanes will be retained on the sorbent.
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove any remaining polar impurities.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.
-
Elution: Elute the retained alkanes from the cartridge by passing a small volume (e.g., 2 x 5 mL) of a non-polar solvent (e.g., n-hexane, dichloromethane) through it.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The final extract is ready for GC or GC-MS analysis.
Caption: Workflow for Solid-Phase Extraction of Alkanes from Water.
Soxhlet Extraction for Soil and Sediment Samples
Soxhlet extraction is a classic technique for the extraction of semi-volatile organic compounds from solid matrices. It uses a continuous process of solvent reflux and siphoning to achieve a thorough extraction.
Protocol:
-
Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris. Homogenize the sample thoroughly.
-
Drying Agent: Mix the sample (e.g., 10-20 g) with an equal amount of anhydrous sodium sulfate to remove residual water and create a free-flowing powder.[11]
-
Loading: Place the sample mixture into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble in the Soxhlet extractor. Add boiling chips and 250-300 mL of an appropriate solvent (e.g., n-hexane or a hexane/acetone mixture) to the round-bottom flask. Assemble the Soxhlet apparatus with a condenser.
-
Extraction: Heat the solvent to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample. Once the solvent level in the extractor reaches the top of the siphon arm, the solvent and extracted analytes will be siphoned back into the boiling flask. Allow this process to cycle for 12-24 hours.
-
Concentration: After extraction, cool the apparatus and remove the round-bottom flask. Concentrate the extract to about 5-10 mL using a rotary evaporator.
-
Cleanup (Optional): If necessary, perform a cleanup step using column chromatography (e.g., with silica gel or alumina) to remove polar interferences.
-
Final Concentration: Further concentrate the cleaned extract to a final volume of 1 mL.
-
Analysis: The extract is ready for GC or GC-MS analysis.
Caption: Workflow for Soxhlet Extraction of Alkanes from Soil/Sediment.
Ultrasonic Extraction for Particulate Matter (Air Samples)
Ultrasonic extraction is a rapid method for extracting analytes from solid samples, such as particulate matter collected on filters from air sampling.
Protocol:
-
Sample Preparation: Cut the filter containing the particulate matter into small pieces and place them in a glass beaker or vial.[12]
-
Solvent Addition: Add a measured volume of extraction solvent (e.g., 15 mL of dichloromethane).[12]
-
Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 15-20 minutes.[12]
-
Extraction Repetition: Repeat the extraction process with fresh solvent at least two more times to ensure complete extraction.[12]
-
Combine Extracts: Combine the solvent extracts from all sonication steps.
-
Concentration: Concentrate the combined extract to a small volume (e.g., 2 mL) using a rotary evaporator.[12]
-
Cleanup: If necessary, centrifuge the concentrated extract to remove any remaining particulate matter.[12] Transfer the supernatant to a clean vial.
-
Final Concentration: Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The sample is ready for analysis by GC or GC-MS.
Caption: Workflow for Ultrasonic Extraction of Alkanes from Air Filters.
Headspace Solid-Phase Microextraction (HS-SPME) for Water Samples
HS-SPME is a solvent-free sample preparation technique that is particularly useful for the analysis of volatile and semi-volatile organic compounds in water.[1] It combines the principles of headspace sampling and solid-phase microextraction.
Protocol:
-
Sample Preparation: Place a known volume of the water sample (e.g., 10 mL) into a headspace vial.
-
Salting Out (Optional): Add a salt (e.g., NaCl) to the sample to increase the partitioning of alkanes into the headspace.[1]
-
Vial Sealing: Securely seal the vial with a septum cap.
-
Equilibration: Place the vial in a heating block or water bath at a controlled temperature (e.g., 60-80°C) and allow the sample to equilibrate for a set time (e.g., 15-30 minutes). This allows the volatile alkanes to partition into the headspace above the water sample.
-
Extraction: Insert the SPME fiber through the septum and expose it to the headspace for a defined period (e.g., 10-20 minutes) to allow the alkanes to adsorb onto the fiber coating.
-
Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the hot injection port of a GC or GC-MS.
-
Analysis: The heat of the injection port desorbs the alkanes from the fiber directly onto the GC column for separation and analysis.
Caption: Workflow for Headspace SPME of Volatile Alkanes from Water.
Thermal Desorption (TD) for Air Samples
Thermal desorption is a versatile, solvent-free pre-concentration technique for analyzing volatile and semi-volatile organic compounds in air.[13] It involves collecting analytes onto a sorbent tube, which is then heated to release the compounds for analysis.
Protocol:
-
Sample Collection: Draw a known volume of air through a sorbent tube packed with one or more adsorbents (e.g., Tenax®, Carbotrap®) using a calibrated air sampling pump.
-
Sample Storage: After sampling, cap the sorbent tube and store it in a clean environment, typically refrigerated, until analysis.
-
Primary Desorption: Place the sorbent tube in the thermal desorber. The tube is heated (e.g., to 280°C), and the desorbed analytes are swept by an inert gas onto a cooled focusing trap.[3][14] This step concentrates the analytes into a small volume.
-
Secondary Desorption (Trap Desorption): The focusing trap is rapidly heated, which injects the concentrated analytes as a narrow band into the GC or GC-MS for analysis.
-
Analysis: The separated alkanes are detected and quantified.
Caption: Workflow for Thermal Desorption of Alkanes from Air Samples.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. AMT - Determination of n-alkanes, polycyclic aromatic hydrocarbons and hopanes in atmospheric aerosol: evaluation and comparison of thermal desorption GC-MS and solvent extraction GC-MS approaches [amt.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid-liquid extraction [scioninstruments.com]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solid Phase Extraction Explained [scioninstruments.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. epa.gov [epa.gov]
- 12. ACP - Characteristics of particulate-bound n-alkanes indicating sources of PM2.5 in Beijing, China [acp.copernicus.org]
- 13. Using thermal desorption for the quantitative analysis of long-chain hydrocarbons | Separation Science [sepscience.com]
- 14. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC Column Selection for Branched Alkane Separation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the separation of branched alkanes using gas chromatography (GC).
Frequently Asked questions (FAQs)
Q1: What is the most critical factor when selecting a GC column for branched alkane separation?
The most important factor is the stationary phase, as it dictates the selectivity and the column's ability to separate sample components.[1][2] For separating non-polar compounds like branched alkanes, a non-polar stationary phase is the best choice, following the principle of "like dissolves like."[1][2] These columns separate analytes primarily by their boiling points.
Q2: How do column dimensions (length, I.D., film thickness) affect my separation?
Each dimension plays a crucial role in resolution, analysis time, and sample capacity:
-
Column Length: A longer column increases efficiency and resolution, but also increases analysis time and cost.[3][4] Doubling the column length increases resolution by a factor of about 1.4.[3][5] Shorter columns are faster but offer less resolution.[5]
-
Internal Diameter (I.D.): A smaller I.D. increases efficiency (narrower peaks), leading to better resolution.[2][6] However, it also reduces sample capacity.[2] The 0.25 mm I.D. is a popular choice as it offers a good compromise between efficiency and capacity.[2]
-
Film Thickness: Thicker films are suitable for highly volatile compounds as they increase retention. Thinner films are better for high molecular weight compounds. Increased film thickness can lead to increased peak widths and column bleed.
Q3: When should I consider using a different carrier gas?
The choice of carrier gas (e.g., Helium, Hydrogen, Nitrogen) affects efficiency and analysis speed. Hydrogen often provides the best efficiency and allows for faster flow rates, reducing analysis time. However, it is reactive and requires safety precautions. Helium is a good, inert alternative. Nitrogen is less efficient and requires lower flow rates, leading to longer analysis times.
Q4: Can temperature programming improve the separation of branched alkanes?
Yes, adjusting the temperature program can significantly improve resolution.[7] A slower temperature ramp allows for better separation of isomers with close boiling points.[7] A faster ramp can be used for mixtures with a wide range of volatilities to reduce analysis time.[7]
Troubleshooting Guide
This section addresses common problems encountered during the GC analysis of branched alkanes.
Problem 1: Poor resolution or co-eluting peaks.
Poor resolution is a common issue where two or more compounds elute at very similar times, resulting in overlapping peaks.[8]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Stationary Phase | Ensure you are using a non-polar stationary phase suitable for alkanes. If selectivity is still an issue, consider a column with a different non-polar phase (e.g., 100% dimethylpolysiloxane vs. 5% phenyl-methylpolysiloxane) to introduce different interactions.[9][8] |
| Column Dimensions Not Optimal | Decrease Internal Diameter (I.D.): Halving the I.D. can double the column's efficiency, improving resolution by a factor of 1.4.[3] Increase Column Length: Doubling the column length can also improve resolution by a factor of 1.4, but will increase analysis time.[3][5] |
| Inefficient Temperature Program | Lower the initial oven temperature: This can increase the retention of early-eluting compounds. Reduce the ramp rate: A slower temperature ramp gives more time for compounds to interact with the stationary phase, improving separation.[7] |
| Carrier Gas Flow Rate | Optimize the flow rate for your chosen carrier gas and column I.D. A flow rate that is too high or too low will reduce efficiency. |
Problem 2: Peak Tailing or Fronting.
This refers to asymmetrical peak shapes, which can compromise resolution and integration accuracy.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Overload | Inject a smaller sample volume or dilute the sample.[8] You can also increase the split ratio to reduce the amount of sample reaching the column.[10] |
| Active Sites in the System | Active sites in the inlet liner, column, or connections can cause polar interactions with analytes. Use a deactivated liner and ensure the column is properly conditioned.[8] |
| Inlet Temperature Too Low | A low inlet temperature can cause slow sample vaporization, leading to band broadening. Increase the inlet temperature, but be careful not to exceed the thermal stability of your analytes.[10] |
| Contamination | Contamination in the column can lead to peak tailing. Try baking out the column at a high temperature or trimming the first few centimeters of the column.[8] |
Problem 3: Irreproducible Retention Times.
Fluctuations in retention times from one injection to the next can make peak identification difficult.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Leaks in the System | Check for leaks at the injector, column connections, and gas lines. A leak can cause pressure and flow fluctuations.[10] |
| Insufficient Equilibration Time | Ensure the oven has sufficient time to stabilize at the initial temperature before each injection.[10][11] |
| Inconsistent Oven Temperature | Verify that the GC oven is accurately following the temperature program.[11] |
| Poor Injection Technique | If using manual injection, ensure a consistent and rapid injection technique. An autosampler is recommended for best reproducibility.[10] |
Experimental Protocols
Typical GC Method for Hydrocarbon Analysis
This is a general starting protocol that can be adapted for specific branched alkane separations.
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness with a non-polar (e.g., 5% phenyl-methylpolysiloxane) stationary phase.
-
Injection: 1 µL with a split ratio of 50:1.[12]
-
Inlet Temperature: 280 °C.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
-
Oven Program:
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Visual Guides
Logical Workflow for GC Column Selection
The following diagram illustrates a systematic approach to selecting the right GC column for your application.
Caption: A workflow for systematic GC column selection and method optimization.
Troubleshooting Poor Resolution
This flowchart provides a logical path to diagnose and solve issues with poor peak resolution.
Caption: A decision tree for troubleshooting and resolving poor GC peak resolution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.ca [fishersci.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. trajanscimed.com [trajanscimed.com]
- 7. m.youtube.com [m.youtube.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. gcms.cz [gcms.cz]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Challenges in identifying alkane isomers in complex mixtures
Technical Support Center: Alkane Isomer Analysis
Welcome to the Technical Support Center for Alkane Isomer Analysis. This resource is designed for researchers, scientists, and drug development professionals to address the complex challenges associated with identifying alkane isomers in intricate mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate and identify alkane isomers?
A1: The primary challenge lies in the similar physicochemical properties of alkane isomers.[1] Molecules with the same molecular formula but different structures (isomers) often have very close boiling points and polarities. This makes their separation by conventional chromatographic techniques difficult.[1] Furthermore, their mass spectra can be very similar, complicating identification.[1] The sheer number of possible isomers for larger alkanes also adds to the complexity; for instance, C30 alkanes have over 4 billion possible isomers.[1]
Q2: My GC chromatogram shows co-eluting peaks for my alkane isomers. What is the first step to troubleshoot this?
A2: Co-elution, where two or more compounds exit the chromatography column at the same time, is a common issue.[2] The first step is to assess your column's chemistry and the temperature program. Alkanes are non-polar, so a non-polar stationary phase is typically used. However, to improve separation, you might need to switch to a column with a different selectivity, such as one with liquid crystalline stationary phases, which are known for their high isomeric selectivity.[1] Additionally, optimizing the temperature gradient or operating at a fixed, lower temperature can enhance resolution.[3]
Q3: Mass spectrometry (MS) is not giving me clear differentiation between my branched and straight-chain isomers. Why is that?
A3: While MS is a powerful identification tool, alkane isomers often produce similar fragmentation patterns.[1] Straight-chain and branched alkanes can yield fragments with the same mass-to-charge (m/z) ratios, making definitive identification challenging.[4][5] For example, both n-pentane and its branched isomers can lose methyl (CH3) or ethyl (C2H5) groups, leading to overlapping peaks in the mass spectrum.[5] Unbranched alkanes may show a more intense molecular ion peak because the formation of a primary carbocation upon fragmentation is less favorable.[4] Conversely, branched alkanes form more stable secondary or tertiary carbocations, leading to easier fragmentation and a weaker molecular ion peak.[4][6]
Q4: What are some advanced techniques for separating complex alkane isomer mixtures?
A4: For particularly challenging separations, several advanced techniques can be employed:
-
High-Resolution Capillary Gas Chromatography: Utilizing very long capillary columns (e.g., up to 300 meters) can significantly increase the resolution power.[1][3]
-
Tandem Mass Spectrometry (GC-MS/MS): Techniques like Multiple Reaction Monitoring (MRM) can be used to identify specific, structure-defining fragmentations, helping to distinguish between co-eluting isomers.[7]
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides a significant increase in peak capacity and resolution by using two columns with different stationary phases.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Hexane Isomers
Symptoms:
-
Broad, overlapping peaks for hexane isomers in your GC chromatogram.
-
Inability to baseline-separate n-hexane, 2-methylpentane, and 3-methylpentane.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor GC resolution.
Detailed Steps:
-
Verify GC Column: Ensure you are using an appropriate column. For alkanes, a non-polar column is standard. However, for isomer separation, a column with a different selectivity might be necessary.
-
Optimize Temperature Program: If peaks are eluting too quickly, lower the initial oven temperature and/or decrease the temperature ramp rate. This will increase the interaction time with the stationary phase and improve separation.
-
Check Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening and poor resolution. Ensure the flow rate is optimized for your column's internal diameter.
-
Consider a Different Stationary Phase: If the above steps fail, the co-eluting isomers may not be resolvable on your current stationary phase.[2] Consider a column with a different chemistry, such as a liquid crystalline phase, which can offer enhanced selectivity for structural isomers.[1]
Issue 2: Ambiguous Mass Spectra for C7H16 Isomers
Symptoms:
-
Mass spectra for different heptane isomers (e.g., n-heptane, 2-methylhexane, 2,3-dimethylpentane) are nearly identical.
-
The molecular ion peak (m/z = 100) is weak or absent for branched isomers.
Troubleshooting and Identification Strategy:
Caption: Strategy for identifying isomers from mass spectra.
Detailed Steps:
-
Analyze the Molecular Ion (M+) Peak: A relatively intense molecular ion peak at m/z = 100 suggests a straight-chain alkane (n-heptane). A weak or absent M+ peak is characteristic of branched isomers, which fragment more readily.[4]
-
Examine Key Fragment Ions: Look for prominent fragment ions corresponding to the loss of alkyl groups. The stability of the resulting carbocation influences the peak intensity.[6]
-
Compare Fragment Intensity Ratios: The key to differentiation lies in the relative intensities of the fragment peaks. Highly branched isomers will show more intense peaks corresponding to the formation of stable tertiary or secondary carbocations.
-
Utilize Retention Indices: Since mass spectra alone can be insufficient, correlating the GC retention time with published retention indices is a crucial step for positive identification.[1]
Data and Protocols
Table 1: GC Parameters for Separation of C6-C8 Alkane Isomers
| Parameter | Setting for Hexane Isomers | Setting for Heptane Isomers | Setting for Octane Isomers |
| Column | Non-polar (e.g., DB-1, 100m x 0.25mm x 0.5µm) | Non-polar (e.g., DB-1, 100m x 0.25mm x 0.5µm) | Non-polar (e.g., DB-1, 100m x 0.25mm x 0.5µm) |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.5 mL/min |
| Oven Program | 35°C (hold 15 min), then ramp to 150°C at 2°C/min | 40°C (hold 10 min), then ramp to 180°C at 3°C/min | 50°C (hold 5 min), then ramp to 200°C at 5°C/min |
| Injector Temp. | 250°C | 250°C | 280°C |
| Detector Temp. | 280°C (FID) | 280°C (FID) | 300°C (FID) |
Note: These are starting parameters and may require optimization for your specific instrument and sample matrix.
Table 2: Common Mass Spectral Fragments for Alkane Isomers
| Mass Loss | Lost Fragment | Common m/z Peak | Interpretation |
| -15 | -CH3 (Methyl) | M - 15 | Loss of a methyl group. |
| -29 | -C2H5 (Ethyl) | M - 29 | Loss of an ethyl group.[5] |
| -43 | -C3H7 (Propyl) | M - 43 | Loss of a propyl group.[5] |
| -57 | -C4H9 (Butyl) | M - 57 | Loss of a butyl group. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Alkane Isomers
-
Sample Preparation: Dilute the complex mixture in a suitable volatile solvent (e.g., hexane or pentane) to a final concentration of approximately 10-100 ppm.
-
GC-MS Instrument Setup:
-
Install a high-resolution, non-polar capillary column (e.g., 100% dimethylpolysiloxane) of at least 60 meters in length.
-
Set the GC oven, injector, and carrier gas flow rates according to the parameters in Table 1, adjusting for the specific alkane range of interest.
-
Set the mass spectrometer to scan a mass range of m/z 35-350. Use electron ionization (EI) at a standard energy of 70 eV.
-
-
Injection: Inject 1 µL of the prepared sample into the GC inlet using a split or splitless injection method depending on the sample concentration.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis:
-
Identify peaks in the TIC.
-
For each peak, analyze the corresponding mass spectrum. Identify the molecular ion peak (if present) and major fragment ions.
-
Compare the fragmentation pattern and retention time to a spectral library (e.g., NIST) and known retention indices for tentative identification.
-
For confirmation, analyze authentic standards of the suspected isomers under the same conditions.
-
References
- 1. vurup.sk [vurup.sk]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring (Journal Article) | ETDEWEB [osti.gov]
Technical Support Center: Enhancing Mass Spectral Resolution of C₁₁H₂₄ Isomers
Welcome to the technical support center for advanced mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals seeking to improve the analytical resolution of undecane (C₁₁H₂₄) isomers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My standard GC-MS protocol is failing to differentiate between several C₁₁H₂₄ isomers. What is causing this issue?
A: Standard Gas Chromatography-Mass Spectrometry (GC-MS) often struggles to resolve structural isomers of alkanes like undecane. This is due to two primary factors:
-
Similar Chromatographic Elution: Branched-chain C₁₁H₂₄ isomers often have very close boiling points and polarities, leading to co-elution from the GC column.
-
Indistinguishable Mass Spectra: Electron ionization (EI) of alkanes typically produces a series of fragment ions corresponding to the loss of alkyl radicals (e.g., CH₃, C₂H₅, C₃H₇). The resulting mass spectra for different isomers can be nearly identical, making confident identification based on fragmentation patterns alone very difficult.
Troubleshooting:
-
Optimize GC Conditions: While challenging, fine-tuning the GC temperature program (slower ramp rates), using a longer capillary column with a suitable stationary phase, or employing a higher resolution column can sometimes improve the separation of closely eluting isomers.
-
Consider Advanced Techniques: For reliable differentiation, more advanced analytical techniques are often necessary. These include Gas Chromatography with Vacuum Ultraviolet Spectroscopy (GC-VUV), Comprehensive Two-Dimensional Gas Chromatography (GCxGC), Ion Mobility Spectrometry (IMS), and Tandem Mass Spectrometry (MS/MS).
Q2: How can Gas Chromatography with Vacuum Ultraviolet (GC-VUV) spectroscopy help in distinguishing C₁₁H₂₄ isomers?
A: GC-VUV provides an orthogonal detection method to mass spectrometry. While MS relies on the mass-to-charge ratio of ions, VUV spectroscopy measures the absorption of high-energy photons in the vacuum ultraviolet range (120-240 nm).
-
Unique Spectral Fingerprints: Every molecule, including isomers, has a unique gas-phase absorption spectrum in the VUV range. These spectra are highly reproducible and can serve as distinct "fingerprints" for each C₁₁H₂₄ isomer, even if they co-elute from the GC.[1][2][3]
-
Complementary to MS: VUV and MS offer complementary selectivity. While MS is excellent at determining the elemental composition and molecular weight, VUV excels at differentiating structural isomers.[1]
Troubleshooting:
-
Library Matching: Ensure you have a comprehensive VUV spectral library that includes the C₁₁H₂₄ isomers of interest. The quality of the library match is crucial for confident identification.
-
Deconvolution Software: For co-eluting peaks, utilize the VUV software's deconvolution algorithms to separate the individual absorbance spectra of the overlapping compounds.
Q3: What are the advantages of using Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for analyzing complex hydrocarbon mixtures containing C₁₁H₂₄ isomers?
A: GCxGC significantly enhances the peak capacity and resolving power compared to conventional one-dimensional GC. It employs two columns with different stationary phases (e.g., nonpolar in the first dimension, polar in the second) coupled by a modulator.
-
Enhanced Separation: This two-dimensional separation spreads out complex mixtures over a 2D chromatogram, resolving many co-eluting compounds from the first dimension. This is particularly effective for separating isomers within a homologous series.
-
Structured Chromatograms: The resulting chromatograms often show structured patterns where compounds of similar chemical class and carbon number group together, aiding in identification.
Troubleshooting:
-
Modulation Period: Optimizing the modulation period is critical to ensure that the peaks from the first dimension are adequately sampled and transferred to the second dimension without significant band broadening.
-
Data Analysis Software: GCxGC produces large and complex datasets. Familiarity with specialized software for data visualization, peak picking, and integration is essential for accurate analysis.
Q4: Can Ion Mobility Spectrometry (IMS) be used to separate C₁₁H₂₄ isomers?
A: Yes, Ion Mobility Spectrometry (IMS) is a powerful technique for separating gas-phase ions based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation.
-
Collision Cross Section (CCS): Each isomer will have a unique three-dimensional shape, which influences its mobility through a drift tube filled with a neutral gas. This is characterized by its collision cross-section (CCS). Isomers with different CCS values can be separated in the ion mobility cell.[4][5][6]
-
Separation of Isobars: IM-MS can separate isobaric ions (ions with the same mass-to-charge ratio), which is a common challenge with C₁₁H₂₄ isomers.
Troubleshooting:
-
Choice of Drift Gas: The type of drift gas (e.g., nitrogen, helium) can affect the separation efficiency. Experimenting with different drift gases may improve the resolution of certain isomers.
-
Calibration: Accurate CCS determination requires proper calibration of the ion mobility instrument with known standards.
Q5: How can Tandem Mass Spectrometry (MS/MS) aid in the structural elucidation of C₁₁H₂₄ isomers?
A: Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis. In a typical experiment, a specific precursor ion (e.g., the molecular ion of an undecane isomer) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed.
-
Characteristic Fragmentation: While the primary EI mass spectra of C₁₁H₂₄ isomers are similar, the fragmentation patterns of their selected precursor ions in an MS/MS experiment can reveal subtle structural differences. The relative abundances of the product ions can vary depending on the branching of the carbon chain.
-
Confirmation of Structure: MS/MS can be used to confirm the identity of an isomer that has been tentatively identified by its retention time or VUV spectrum.
Troubleshooting:
-
Collision Energy: The collision energy used for fragmentation is a critical parameter. It needs to be optimized to generate a rich spectrum of product ions without excessive fragmentation that would lead to the loss of structural information.
-
Library Search: While public MS/MS libraries for alkane isomers are not as extensive as for other compound classes, building an in-house library of MS/MS spectra for known undecane isomers can greatly aid in the identification of unknowns.
Data Presentation: Comparison of Analytical Techniques
The following tables summarize the expected performance of different analytical techniques for the resolution of C₁₁H₂₄ isomers. Please note that specific values can vary depending on the instrumentation and experimental conditions.
Table 1: Qualitative Comparison of Techniques for C₁₁H₂₄ Isomer Resolution
| Technique | Principle of Separation | Key Advantage for Isomer Analysis | Common Challenges |
| GC-MS | Chromatographic retention time & mass-to-charge ratio | Well-established and widely available | Co-elution and similar mass spectra[7][8] |
| GC-VUV | Chromatographic retention time & VUV absorbance spectrum | Unique spectral "fingerprints" for each isomer[1][2][3] | Requires a comprehensive spectral library |
| GCxGC-MS | Two-dimensional chromatographic separation & mass-to-charge ratio | Greatly enhanced peak capacity and resolution | Complex data analysis and method development |
| IM-MS | Ion mobility (shape/size) & mass-to-charge ratio | Separation based on collision cross-section (CCS)[4][5][6] | CCS databases for alkanes are not yet comprehensive |
| MS/MS | Mass-to-charge ratio of precursor and product ions | Provides detailed structural information from fragmentation | Requires optimization of collision energy and can be complex to interpret |
Table 2: Illustrative Quantitative Data for Alkane Fragmentation in MS
This table provides a general overview of common fragment ions observed in the electron ionization mass spectra of alkanes. The relative abundance of these ions can shift depending on the specific isomer.
| m/z | Fragment Ion | Common Neutral Loss |
| 43 | C₃H₇⁺ | C₈H₁₇• |
| 57 | C₄H₉⁺ | C₇H₁₅• |
| 71 | C₅H₁₁⁺ | C₆H₁₃• |
| 85 | C₆H₁₃⁺ | C₅H₁₁• |
Experimental Protocols
1. General GC-MS Protocol for Alkane Analysis
This protocol provides a starting point for the analysis of C₁₁H₂₄ isomers. Optimization will be required for specific instrumentation and isomer mixtures.
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms).
-
Inlet: Split/splitless injector at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 40 °C (hold for 2 min), ramp to 200 °C at 5 °C/min, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
2. Conceptual GC-VUV Experimental Setup
-
Gas Chromatograph (GC): Same as the GC-MS protocol.
-
VUV Detector:
-
Wavelength Range: 120-240 nm.
-
Acquisition Rate: 100 Hz.
-
Flow Cell Temperature: 275 °C.
-
-
Data Analysis:
-
Use VUVision™ software for spectral library matching and deconvolution of co-eluting peaks.
-
Visualizations
Caption: Workflow for C₁₁H₂₄ isomer analysis.
Caption: Troubleshooting logic for poor isomer resolution.
References
- 1. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. cdn2.hubspot.net [cdn2.hubspot.net]
- 4. Ion Mobility-Mass Spectrometry-Based Measurements of Collision Cross Section Values for Metabolites and Related Databases [zpxb.xml-journal.net]
- 5. A structural examination and collision cross section database for over 500 metabolites and xenobiotics using drift tube ion mobility spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting peak co-elution in gas chromatography of alkanes
This guide provides troubleshooting assistance for common issues encountered during the gas chromatography (GC) analysis of alkanes, with a specific focus on resolving peak co-elution.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in gas chromatography?
A1: Peak co-elution occurs when two or more different compounds are not sufficiently separated as they travel through the GC column, resulting in overlapping chromatographic peaks. This can make accurate identification and quantification of the individual analytes difficult or impossible. In the context of alkane analysis, this is common with isomers (e.g., branched vs. linear alkanes) that have similar boiling points and polarities.
Q2: I am observing co-elution of my alkane peaks. What are the first steps I should take to troubleshoot this issue?
A2: The initial approach to troubleshooting co-elution involves a systematic evaluation of your chromatographic method. First, confirm that your system is performing correctly by running a standard of well-separated compounds. If the system is working, the primary parameters to investigate are the temperature program, the carrier gas flow rate, and the type of GC column being used. A logical workflow can help diagnose the issue systematically.
Q3: How does the GC column's stationary phase affect the separation of alkanes?
A3: The stationary phase is a critical factor in the separation of alkanes. Separation is primarily based on boiling points and interactions with the stationary phase. For non-polar alkanes, a non-polar stationary phase, such as those containing polydimethylsiloxane (e.g., DB-1, HP-1, Rtx-1), is typically used. These phases separate alkanes largely by their boiling points. For separating isomers with very close boiling points, a column with a different selectivity or a thicker film may be required to enhance resolution.
Q4: Can adjusting the temperature program resolve my co-eluting alkane peaks?
A4: Yes, optimizing the temperature program is one of the most effective ways to improve the separation of co-eluting compounds. A slower temperature ramp rate decreases the speed at which compounds travel through the column, allowing more time for separation to occur. You can also add an isothermal hold (a period of constant temperature) at a temperature just below the elution temperature of the co-eluting peaks to improve their resolution.
Q5: What is the effect of the carrier gas flow rate on peak resolution?
A5: The carrier gas flow rate (or linear velocity) influences the efficiency of the separation. According to Van Deemter theory, there is an optimal flow rate at which the column's separation efficiency is maximized. Deviating from this optimum (either too high or too low) will decrease efficiency and can worsen peak resolution. If you suspect your flow rate is not optimal, it should be adjusted. For example, for a 0.25 mm ID column using helium, the optimal flow rate is typically around 1-2 mL/min.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting peak co-elution in the GC analysis of alkanes.
Caption: A flowchart for troubleshooting peak co-elution in GC.
Quantitative Data: Impact of GC Parameters on Resolution
The resolution of critical pairs of alkanes can be significantly affected by the choice of GC column and the temperature program. The table below provides an example of how column dimensions can impact the resolution of two closely eluting isomers.
| Parameter | Column A | Column B | Column C |
| Stationary Phase | 5% Phenyl Polysiloxane | 5% Phenyl Polysiloxane | 5% Phenyl Polysiloxane |
| Length (m) | 30 | 60 | 30 |
| Internal Diameter (mm) | 0.25 | 0.25 | 0.20 |
| Film Thickness (µm) | 0.25 | 0.25 | 0.20 |
| Resolution (Rs) of Isomer Pair X & Y | 1.3 (Incomplete Separation) | 1.8 (Baseline Separation) | 1.7 (Baseline Separation) |
Note: Data is illustrative. Actual resolution values will depend on the specific analytes and full method conditions.
Experimental Protocol: Optimizing Temperature Program for Alkane Separation
This protocol outlines a systematic approach to optimize the oven temperature program to resolve a known pair of co-eluting alkanes.
Objective: To achieve baseline resolution (Rs ≥ 1.5) for two co-eluting alkane isomers.
Materials:
-
Gas chromatograph with a suitable detector (e.g., FID).
-
GC column appropriate for hydrocarbon analysis (e.g., DB-1 or equivalent).
-
Carrier gas (Helium or Hydrogen).
-
Standard mixture containing the co-eluting alkanes of interest.
Procedure:
-
Initial Isothermal Analysis:
-
Inject the standard mixture and run an isothermal analysis at a temperature approximately 10°C below the boiling point of the lower-boiling isomer.
-
This helps to determine the elution temperature of the compounds and provides a baseline for separation.
-
-
Initial Gradient Program:
-
Set an initial oven temperature approximately 40-50°C below the elution temperature determined in step 1.
-
Program a temperature ramp of 10°C/min up to a final temperature well above the elution of the compounds of interest.
-
Observe the resolution of the target peaks.
-
-
Optimization of Ramp Rate:
-
If co-elution is still present, decrease the temperature ramp rate. Perform subsequent runs at 7°C/min, 5°C/min, and 2°C/min.
-
For each run, calculate the resolution between the two peaks. A slower ramp rate should increase the separation.
-
-
Introduction of an Isothermal Hold:
-
If decreasing the ramp rate alone is insufficient, introduce an isothermal hold period.
-
Based on the chromatogram from step 3 (e.g., using the 5°C/min ramp), identify the temperature at which the first of the two co-eluting peaks begins to elute.
-
Modify the temperature program to include a hold at this temperature for 2-5 minutes before resuming the ramp.
-
-
Final Evaluation:
-
Run the optimized method (e.g., slower ramp rate with an isothermal hold).
-
Confirm that the resolution of the target alkanes is now at or above the target of 1.5.
-
Ensure that the total analysis time is acceptable.
-
Technical Support Center: Method Development for Trace-Level Detection of 4-Ethyl-3,3-dimethylheptane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the trace-level detection of 4-Ethyl-3,3-dimethylheptane.
Frequently Asked Questions (FAQs)
1. What is the most suitable analytical technique for trace-level detection of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of volatile organic compounds (VOCs) like this compound.[1][2] Its high sensitivity and selectivity make it ideal for detecting and quantifying trace levels of this analyte in complex matrices.[1]
2. Which sample preparation techniques are recommended for extracting this compound from various matrices?
The choice of sample preparation technique depends on the sample matrix and the required detection limits. The most common and effective methods include:
-
Static Headspace (HS): Suitable for solid and liquid samples where the analyte has sufficient volatility. It involves analyzing the vapor phase in equilibrium with the sample.[3]
-
Purge-and-Trap (P&T): A highly sensitive technique for aqueous and solid samples, where inert gas is bubbled through the sample to purge the volatile analytes, which are then trapped and concentrated before being introduced into the GC-MS.[4][5][6][7]
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample or its headspace to adsorb the analytes.[6][8] The fiber is then desorbed in the GC inlet.
3. What are the expected mass spectral fragments for this compound?
4. How can I quantify this compound at trace levels?
Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection.[9] A deuterated analog of the analyte would be an ideal internal standard, but if unavailable, a non-interfering compound with similar chemical properties and retention time can be used. A calibration curve is generated by analyzing standards of known concentrations.
5. What are the key challenges in the analysis of this compound?
-
Volatility: Being a volatile compound, sample handling is critical to prevent analyte loss.
-
Matrix Effects: Complex sample matrices can interfere with the extraction and detection of the analyte.[10][11][12][13][14]
-
Contamination: The laboratory environment and materials can be sources of hydrocarbon contamination, leading to artificially high results or ghost peaks.[15][16]
Experimental Protocols
Protocol 1: Solid-Phase Microextraction (SPME) coupled with GC-MS
This protocol is suitable for liquid samples such as water or biological fluids, and for the headspace analysis of solid samples.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE-faced silicone septa
-
Autosampler for SPME
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the liquid or solid sample (e.g., 5 mL of water or 1 g of solid) into a 20 mL headspace vial. For solid samples, the addition of a small amount of water may be beneficial.
-
Internal Standard Spiking: Spike the sample with an internal standard solution to a final concentration appropriate for the expected analyte concentration range.
-
Equilibration: Seal the vial and place it in the autosampler tray. Incubate the sample at a specific temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the sample for a set time (e.g., 30 minutes) under agitation.
-
Desorption and GC-MS Analysis: The fiber is then automatically retracted and inserted into the hot GC inlet (e.g., 250 °C) for a specific time (e.g., 2 minutes) to desorb the analytes onto the GC column. The GC-MS analysis is then initiated.
Protocol 2: Purge-and-Trap (P&T) coupled with GC-MS
This protocol is highly sensitive and suitable for aqueous samples.
Materials:
-
Purge-and-trap concentrator system
-
GC-MS system
-
Purge gas (high-purity helium or nitrogen)
Procedure:
-
Sample Preparation: Place a known volume of the aqueous sample (e.g., 5 mL) into the purging vessel of the P&T system.
-
Internal Standard Spiking: Add the internal standard solution directly to the sample in the purging vessel.
-
Purging: Purge the sample with inert gas at a controlled flow rate (e.g., 40 mL/min) for a specific duration (e.g., 11 minutes). The volatile analytes are swept out of the sample and onto an adsorbent trap.
-
Desorption: After purging, the trap is rapidly heated to desorb the analytes. The desorbed analytes are transferred to the GC column with the carrier gas.
-
GC-MS Analysis: The GC-MS analysis is initiated upon desorption.
Data Presentation
Table 1: Typical GC-MS Parameters for Analysis of this compound
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C (Splitless mode for trace analysis) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Table 2: Representative Performance Data for Trace VOC Analysis
| Parameter | SPME-GC-MS | Purge-and-Trap GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.005 - 0.05 µg/L |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/L | 0.015 - 0.15 µg/L |
| Linearity (R²) | > 0.995 | > 0.995 |
| Recovery | 85 - 110% | 90 - 115% |
| Precision (%RSD) | < 15% | < 10% |
Note: These are typical values for volatile organic compounds and may vary for this compound depending on the matrix and specific instrument conditions.
Troubleshooting Guides
Issue 1: No peaks or very small peaks for the analyte.
-
Question: I am not seeing the peak for this compound or it is much smaller than expected. What could be the cause?
-
Answer:
-
Check for leaks: Leaks in the GC inlet, column connections, or MS vacuum system can lead to a loss of sample and reduced sensitivity.[15]
-
Verify sample preparation: Ensure proper execution of the SPME or P&T procedure. For SPME, check the fiber integrity and exposure time. For P&T, verify the purge gas flow and trap integrity.
-
Confirm injection: For manual injections, ensure the syringe is functioning correctly. For autosamplers, check for proper vial and syringe alignment.
-
Analyte degradation: Although unlikely for a saturated alkane, consider the possibility of thermal degradation if the inlet temperature is excessively high.
-
Column issues: A broken or clogged column can prevent the analyte from reaching the detector.[15]
-
Issue 2: Ghost peaks are present in the chromatogram.
-
Question: I am observing peaks in my blank runs or unexpected peaks in my samples. What are these "ghost peaks" and how can I eliminate them?
-
Answer: Ghost peaks are extraneous peaks that do not originate from the sample.[17]
-
Contaminated syringe: The syringe used for injection may be contaminated from previous samples. Clean the syringe thoroughly or use a new one.
-
Septum bleed: The inlet septum can release volatile compounds, especially at high temperatures. Use a high-quality, low-bleed septum and replace it regularly.
-
Carrier gas contamination: Impurities in the carrier gas can appear as ghost peaks. Ensure high-purity gas and the use of appropriate gas purifiers.[16]
-
Sample carryover: High concentration samples can leave residues in the inlet or on the column that elute in subsequent runs.[3] Run a solvent blank after high concentration samples and consider baking out the column.
-
Issue 3: Poor peak shape (tailing or fronting).
-
Question: The peak for this compound is not symmetrical. What causes peak tailing or fronting?
-
Answer:
-
Peak Tailing:
-
Active sites: Active sites in the inlet liner or on the column can cause polar analytes to interact and tail. While less common for nonpolar alkanes, a dirty liner can cause this. Deactivate the liner or replace it.
-
Column contamination: Contamination at the head of the column can lead to peak tailing. Trim a small portion (e.g., 10-15 cm) from the front of the column.
-
Dead volume: Improper column installation can create dead volumes, leading to peak broadening and tailing.
-
-
Peak Fronting:
-
Column overload: Injecting too much sample can overload the column, causing fronting. Dilute the sample or reduce the injection volume.
-
Incompatible solvent: If the sample solvent is not compatible with the stationary phase, it can cause peak distortion.
-
-
Issue 4: Shifting retention times.
-
Question: The retention time for this compound is not consistent between runs. Why is this happening?
-
Answer:
-
Changes in flow rate: A leak in the system or a faulty electronic pressure control (EPC) can cause variations in the carrier gas flow rate, leading to retention time shifts.
-
Oven temperature fluctuations: Inconsistent oven temperature control will affect retention times. Verify the oven temperature program.
-
Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Matrix effects: In complex matrices, interactions between the matrix components and the stationary phase can slightly alter retention times.
-
Visualizations
Caption: Experimental workflow for trace-level analysis.
Caption: Troubleshooting decision tree.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound | CAS#:61868-32-4 | Chemsrc [chemsrc.com]
- 3. Heptane, 3,3-dimethyl- [webbook.nist.gov]
- 4. agilent.com [agilent.com]
- 5. This compound [stenutz.eu]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. chem-agilent.com [chem-agilent.com]
- 9. 4-Ethyl-3,4-dimethylheptane | C11H24 | CID 53424901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C11H24 | CID 53425100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Hydroisomerization Yield for Branched Alkanes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the hydroisomerization of n-alkanes to produce branched isomers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of hydroisomerization of n-alkanes?
A1: Hydroisomerization is a catalytic process that converts straight-chain alkanes (n-alkanes) into their branched isomers (iso-alkanes) in the presence of hydrogen.[1] The process is crucial in the petroleum industry for improving the octane number of gasoline and enhancing the cold-flow properties of diesel and lubricating oils.[2][3] It typically employs a bifunctional catalyst containing both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal isomerization.[1][2]
Q2: What is the reaction mechanism for hydroisomerization?
A2: The generally accepted mechanism involves a three-step process over a bifunctional catalyst:[4]
-
Dehydrogenation: The n-alkane is first dehydrogenated on a metal active site (e.g., Platinum, Palladium) to form an alkene intermediate.[4]
-
Isomerization: The alkene protonates on a Brønsted acid site of the support (e.g., zeolite) to form a carbenium ion. This ion then undergoes skeletal rearrangement to a more stable branched carbenium ion, which subsequently deprotonates to an iso-olefin.[2][4]
-
Hydrogenation: The branched olefin is hydrogenated back to a branched alkane on a metal site.[5]
An undesirable side reaction is hydrocracking, where the carbenium ion undergoes β-scission, breaking down the carbon chain into smaller fragments.[2][4]
Q3: What are the typical catalysts used for hydroisomerization?
A3: Hydroisomerization is typically performed over bifunctional catalysts that consist of a noble metal (providing hydrogenation/dehydrogenation activity) on an acidic support.[2]
-
Metals: Platinum (Pt) and Palladium (Pd) are the most common due to their high activity at lower temperatures, which favors isomerization over cracking.[2] Nickel (Ni) and bimetallic systems like Ni-Cu have also been used.[2]
-
Acidic Supports: Zeolites are widely used due to their strong acidity and shape-selective properties. Common examples include ZSM-22, ZSM-23, SAPO-11, and Beta-zeolites.[2][3] The choice of zeolite affects the product distribution, with 10-membered ring zeolites often showing high selectivity to monobranched products.[2]
Troubleshooting Guide
Q4: My isomer yield is low, but the n-alkane conversion is high. What is the likely cause?
A4: High conversion with low isomer yield typically indicates that undesirable side reactions, primarily hydrocracking, are dominating.
-
Possible Cause 1: Reaction Temperature is Too High. Higher temperatures favor cracking over isomerization.[6]
-
Solution: Gradually decrease the reaction temperature. The optimal temperature balances sufficient conversion with minimal cracking.
-
-
Possible Cause 2: Improper Catalyst Acidity. Catalysts with excessively high acid strength or density promote cracking. Both isomerization and cracking occur on Brønsted acid sites.[2][3]
-
Solution: Use a catalyst with optimized acidity. This can be achieved by using zeolites with a higher silica-to-alumina (Si/Al) ratio or through post-synthesis treatments like dealumination.[2]
-
-
Possible Cause 3: Poor Metal-Acid Balance. An imbalance between the number of metal sites and acid sites can lead to reduced selectivity.[7]
Q5: My n-alkane conversion is low. How can I improve it?
A5: Low conversion suggests that the reaction conditions are not optimal or the catalyst is not sufficiently active.
-
Possible Cause 1: Reaction Temperature is Too Low. While high temperatures can cause cracking, a temperature that is too low will result in poor catalytic activity.
-
Solution: Incrementally increase the reaction temperature while monitoring the product selectivity to find the optimal point before cracking becomes significant.
-
-
Possible Cause 2: Insufficient Residence Time. The reactants may not be spending enough time in contact with the catalyst.
-
Solution: Decrease the Liquid Hourly Space Velocity (LHSV) or Weight Hourly Space Velocity (WHSV) to increase the contact time between the feed and the catalyst.[2]
-
-
Possible Cause 3: Catalyst Deactivation. The catalyst may have lost activity due to poisoning or coking.[8]
Q6: I am observing rapid deactivation of my catalyst. What are the common causes and solutions?
A6: Catalyst deactivation is a significant issue and can be caused by several factors.[8]
-
Cause 1: Coking. Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.[11] This is often caused by high reaction temperatures or the presence of coke precursors in the feed.[12]
-
Cause 2: Poisoning. Impurities in the feedstock can irreversibly bind to the active sites.[15]
-
Cause 3: Sintering. At high temperatures, the small metal particles on the catalyst support can agglomerate into larger ones, reducing the active metal surface area.[12]
-
Solution: Operate at the lowest effective temperature to minimize thermal degradation. This form of deactivation is typically irreversible.[16]
-
Data Presentation
Table 1: Influence of Catalyst and Reaction Conditions on Hydroisomerization Yield
| Catalyst | Feedstock | Temperature (°C) | Pressure (bar) | Conversion (%) | Isomer Yield (%) | Primary Byproducts | Reference |
| 1.9 wt% Pt-H-Beta (Si/Al=26) | n-Hexadecane | 220 | 30 | 90 | 72 | Cracking Products | [2] |
| 1 wt% Pt-HY (Si/Al=24.8) | n-Hexadecane | - | - | 67 | 53 | Cracking Products | [2] |
| 3 wt% Ni₂P-SAPO-11 | n-Dodecane | 350 | 20 | 73 | 65 | Cracking Products | [2] |
| Siliceous Pt-H-ZSM-22 | n-Dodecane | 290 | 40 | 29 | 96 (selectivity) | Minimal Cracking | [2] |
| Pt/HY(100) | Bio-hydroprocessed diesel | 310 | ~31 | - | 33 (jet fuel yield) | Cracking Products | [3] |
Experimental Protocols
Protocol 1: General Procedure for n-Alkane Hydroisomerization
This protocol provides a general methodology. Specific parameters such as temperature, pressure, and flow rates must be optimized for each specific catalyst and feedstock combination.
-
Catalyst Preparation:
-
Select a suitable acidic support (e.g., H-ZSM-22 zeolite).
-
Use the incipient wetness impregnation method to load the metal precursor (e.g., H₂PtCl₆ solution) onto the support.[4]
-
Dry the catalyst, typically at 120 °C for 4 hours.
-
Calcine the catalyst in air at a high temperature (e.g., 550 °C for 4 hours) to decompose the precursor and disperse the metal oxide.[17]
-
-
Reactor Setup and Catalyst Activation:
-
Load a fixed-bed reactor with a known amount of the prepared catalyst.
-
Reduce the catalyst in-situ by flowing hydrogen at an elevated temperature (e.g., 300-400 °C) for several hours to reduce the metal oxide to its active metallic state.[14]
-
-
Hydroisomerization Reaction:
-
Set the reactor to the desired reaction temperature and pressure (e.g., 250-380 °C, 20-40 bar).[2][17]
-
Introduce the n-alkane feedstock using a high-pressure liquid pump at a specific liquid hourly space velocity (LHSV, e.g., 1.0-3.0 h⁻¹).[3][17]
-
Co-feed hydrogen at a set H₂/hydrocarbon molar ratio (e.g., 300:1 v/v).[17]
-
-
Product Collection and Analysis:
-
Cool the reactor effluent and separate the liquid and gas phases in a separator.
-
Collect liquid product samples periodically.
-
Analyze the composition of the liquid products using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and a PIONA capillary column to quantify n-alkanes, iso-alkanes, and cracking products.[17][18]
-
Protocol 2: Catalyst Regeneration via Coke Removal
This protocol is for catalysts deactivated by coking.
-
System Purge: Stop the hydrocarbon feed and purge the reactor with an inert gas (e.g., nitrogen) at reaction temperature to remove any remaining hydrocarbons.
-
Oxidative Burn-off:
-
Lower the reactor temperature to a safe initiation temperature (e.g., 350 °C).
-
Introduce a diluted stream of air or oxygen in nitrogen into the reactor. The oxygen concentration should be low (1-5%) to control the exotherm from coke combustion.
-
Slowly ramp the temperature (e.g., to 550 °C) to burn off the coke deposits.[14] Monitor the reactor temperature and outlet gas composition (CO/CO₂) to ensure a controlled burn.
-
-
Re-reduction: Once the coke is removed, purge the system again with nitrogen. Then, follow the catalyst activation procedure (Step 2 in Protocol 1) to re-reduce the metal sites before reintroducing the hydrocarbon feed.[14]
Visualizations
Caption: Reaction pathway for n-alkane hydroisomerization.
Caption: Troubleshooting workflow for low isomer yield.
Caption: General experimental workflow for hydroisomerization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [lirias2repo.kuleuven.be]
- 7. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. research.chalmers.se [research.chalmers.se]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. research.chalmers.se [research.chalmers.se]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Product Characterization Methods | SwRI [swri.org]
Technical Support Center: Overcoming Matrix Interference in Environmental Sample Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix interference in the analysis of environmental samples.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in environmental analysis?
A matrix effect is the alteration of an analytical signal (enhancement or suppression) caused by co-eluting, interfering compounds present in the sample matrix but not in the calibration standards.[1][2] Environmental samples such as soil, water, and sediment contain complex matrices composed of various organic and inorganic substances.[2] During analysis, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), these matrix components can interfere with the ionization of the target analyte in the instrument's source, leading to inaccurate quantitative results.[3][4]
Q2: How can I determine if my analysis is affected by a matrix effect?
You can assess the presence and magnitude of matrix effects using several methods:
-
Post-Extraction Spike Method: This is a common quantitative approach. You compare the analytical response of an analyte spiked into a blank matrix extract (a sample known to not contain the analyte) with the response of the analyte in a neat solvent at the same concentration.[5] A significant difference in signal indicates a matrix effect.[4]
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[5] A solution of the analyte is continuously infused into the mass spectrometer's ion source after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the infused analyte indicates a matrix effect at that retention time.[3]
-
Calibration Slope Comparison: This method involves comparing the slope of a calibration curve prepared in a neat solvent to the slope of a matrix-matched calibration curve.[4][6] A difference in the slopes is indicative of a matrix effect.
The matrix effect (ME) can be calculated as a percentage using the following formula:
ME (%) = ( (Signal in Matrix) / (Signal in Solvent) - 1 ) * 100
A positive value indicates signal enhancement, while a negative value indicates signal suppression. A matrix effect is often considered significant if the value is outside the ±20% range.[4]
Q3: What are the main strategies to overcome matrix interference?
There are two primary approaches to address matrix effects:
-
Minimize the Matrix Effect: This involves reducing or removing the interfering components from the sample before analysis. Common techniques include:
-
Sample Preparation/Cleanup: Employing methods like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to selectively isolate the analyte and remove interfering matrix components.[7][8][9]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on the analyte signal.[5][10] However, this may compromise the method's sensitivity.[5]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components.[3][5]
-
-
Compensate for the Matrix Effect: This approach aims to correct for the signal alteration without necessarily removing the interferences. Common techniques include:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[11][12] This ensures that the standards and samples experience similar matrix effects.
-
Internal Standards (IS): Adding a known concentration of a compound (ideally a stable isotope-labeled version of the analyte) to all samples, standards, and blanks.[13] The IS should experience similar matrix effects as the analyte, allowing for accurate signal normalization.[14]
-
Standard Addition Method: Adding known amounts of the analyte to aliquots of the sample.[15][16] By plotting the instrument response against the added concentration, the original concentration in the sample can be determined by extrapolation.[1] This method is particularly useful for complex or unknown matrices.[16]
-
Troubleshooting Guide
Problem: I am observing significant signal suppression in my LC-MS/MS analysis of pesticide residues in soil extracts.
Possible Cause: Soil extracts are known to contain complex matrix components like humic acids, fulvic acids, and various minerals that can cause strong ion suppression.[16]
Solutions:
-
Implement a Robust Sample Cleanup:
-
Solid-Phase Extraction (SPE): Use an SPE cartridge with a sorbent that retains the analytes while allowing interfering compounds to be washed away. A reversed-phase C18 sorbent is often effective for moderately polar to non-polar pesticides.[17]
-
QuEChERS with d-SPE: The QuEChERS method, followed by a dispersive SPE (d-SPE) cleanup step, is highly effective for pesticide analysis in complex matrices.[8][18] The d-SPE step typically uses a combination of sorbents like primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols.[17]
-
-
Optimize Analytical Conditions:
-
Sample Dilution: Dilute the final extract with the initial mobile phase. A 5- to 10-fold dilution can significantly reduce matrix effects without substantial loss of sensitivity, especially with modern high-sensitivity instruments.[19][20]
-
Reduce Injection Volume: Injecting a smaller volume (e.g., ≤2 µL) can decrease the amount of matrix introduced into the ion source, thereby reducing signal suppression.[21][22]
-
-
Use a Compensation Strategy:
-
Matrix-Matched Calibration: If a representative blank soil matrix is available, prepare your calibration standards in the blank soil extract to mimic the matrix effect observed in the samples.[12][23]
-
Stable Isotope-Labeled Internal Standards: This is one of the most effective ways to compensate for matrix effects.[5] The stable isotope-labeled analog of the analyte will co-elute and experience nearly identical ionization suppression, allowing for accurate correction.[24]
-
Problem: My analyte signal is highly variable and enhanced in wastewater samples.
Possible Cause: Wastewater matrices are highly variable and can contain surfactants, salts, and other organic compounds that may enhance the ionization of certain analytes.[25]
Solutions:
-
Standard Addition Method: For samples with highly variable and unpredictable matrices like wastewater, the standard addition method is often the most accurate quantification technique.[15][25] It creates a calibration curve within each unique sample, inherently correcting for its specific matrix effect.[1]
-
Thorough Sample Preparation:
-
Use of an Appropriate Internal Standard:
-
A stable isotope-labeled internal standard is highly recommended.[13] It is crucial to ensure that the internal standard co-elutes with the analyte to experience the same matrix effect. Differences in retention time can lead to differing degrees of ion suppression or enhancement, resulting in inaccurate correction.
-
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) Cleanup for Water Samples
This protocol describes a general "bind-and-elute" strategy for isolating organic analytes from aqueous environmental samples.[26]
-
Sorbent Selection: Choose a sorbent based on the analyte's properties (e.g., reversed-phase C18 for non-polar to moderately polar compounds).
-
Conditioning: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge to activate the sorbent.[28] Do not let the sorbent go dry.
-
Equilibration: Pass 1-2 column volumes of deionized water or a buffer matching the sample's pH through the cartridge.[28] This prepares the sorbent for the aqueous sample.
-
Sample Loading: Pass the water sample through the cartridge at a slow, steady flow rate (e.g., 0.5–1 mL/min) to ensure efficient retention of the analyte.[28]
-
Washing: Pass a weak solvent (e.g., water or a low percentage of organic solvent in water) through the cartridge to wash away weakly retained interferences.[29]
-
Elution: Elute the analyte of interest with a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
Post-Elution: The eluate can be concentrated by evaporation under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
Protocol 2: QuEChERS Method for Soil/Sediment Samples
This protocol is adapted from the widely used QuEChERS methodology for the extraction and cleanup of pesticides and other organic residues from soil.[8][18]
Part 1: Extraction
-
Weigh 10-15 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
If the sample is dry, add a specific amount of water to rehydrate it.
-
Add 10 mL of acetonitrile (often with 1% acetic or formic acid).
-
Add the appropriate QuEChERS extraction salts (e.g., anhydrous magnesium sulfate and sodium acetate or citrate buffer salts).[19]
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at >3000 xg for 5 minutes. The top layer is the acetonitrile extract containing the analytes.
Part 2: Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1-6 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing anhydrous magnesium sulfate and other sorbents (e.g., PSA, C18, or GCB, depending on the matrix).[19]
-
Vortex the d-SPE tube for 30 seconds to 1 minute.
-
Centrifuge at >3000 xg for 5 minutes.
-
The supernatant is now cleaned up and ready for analysis, possibly after dilution.
Data Presentation
Table 1: Comparison of Cleanup Strategies for Pesticide Analysis in a High-Pigment Vegetable Matrix (e.g., Kale)
| Cleanup Sorbent (d-SPE) | Analyte Class | Average Recovery (%) | Relative Standard Deviation (%) | Observed Matrix Effect |
| PSA + C18 | Organophosphates | 95 | 8 | Moderate Suppression |
| PSA + C18 + GCB | Organophosphates | 88 | 12 | Minimal (< ±10%) |
| PSA + C18 | Pyrethroids | 92 | 9 | Moderate Suppression |
| PSA + C18 + GCB | Pyrethroids | 75 | 15 | Minimal (< ±10%) |
This table is a generalized representation based on typical outcomes. GCB is effective at removing pigments but can also adsorb planar pesticides, potentially reducing their recovery.
Table 2: Effectiveness of Different Calibration Methods in Compensating for Matrix Effects
| Calibration Method | Matrix Type | Analyte Recovery Accuracy (%) | Key Advantage | Key Disadvantage |
| Solvent-Based | Simple (e.g., drinking water) | 80-120 | Simple and fast | Inaccurate for complex matrices |
| Matrix-Matched | Complex but consistent (e.g., soil from one field) | 90-110 | Compensates for consistent ME[12] | Requires representative blank matrix |
| Internal Standard (SIL) | Complex and variable | 95-105 | Compensates for variable ME and extraction losses[13] | Can be expensive; SIL not always available[5] |
| Standard Addition | Complex and unknown | 95-105 | Highly accurate for unique matrices[15] | Time-consuming; requires more sample volume[25] |
Accuracy values are illustrative of typical performance under appropriate conditions.
Visualizations
Caption: Decision tree for selecting a strategy to overcome matrix effects.
Caption: Workflow for Solid-Phase Extraction (SPE) sample cleanup.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 12. mdpi.com [mdpi.com]
- 13. restek.com [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Standard addition - Wikipedia [en.wikipedia.org]
- 16. alpha-measure.com [alpha-measure.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chromtech.com.au [chromtech.com.au]
- 20. researchgate.net [researchgate.net]
- 21. Reduction of matrix effects through a simplified QuEChERS method and using small injection volumes in a LC-MS/MS system for the determination of 28 pesticides in fruits and vegetables - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 24. myadlm.org [myadlm.org]
- 25. researchgate.net [researchgate.net]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 28. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [m.alwsci.com]
- 29. Solid Phase Extraction Guide | Thermo Fisher Scientific - RO [thermofisher.com]
Technical Support Center: Enhancing Catalyst Stability for Alkane Dehydrogenation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address common challenges related to catalyst stability in alkane dehydrogenation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
FAQ 1: My catalyst's conversion rate is dropping much faster than expected, but the selectivity to the desired olefin remains high. What is the likely cause?
-
Likely Cause: This pattern typically points to sintering of the active metal nanoparticles.[1] High reaction temperatures can cause metal particles (e.g., platinum) to agglomerate, which reduces the available active surface area for the reaction to occur.[2] This leads to a drop in overall activity (conversion) without significantly altering the intrinsic nature of the remaining active sites, thus preserving selectivity.
-
Recommended Actions:
-
Characterization: Analyze the spent catalyst using Transmission Electron Microscopy (TEM) to visually inspect for an increase in metal particle size compared to the fresh catalyst. X-ray Diffraction (XRD) can also show sharper peaks corresponding to larger crystallite sizes.
-
Process Optimization: Consider lowering the reaction temperature if thermodynamically feasible. While this may reduce the initial conversion rate, it can significantly slow down the sintering process.[3]
-
Catalyst Modification: If sintering is a persistent issue, consider synthesizing a catalyst with stronger metal-support interactions. Modifying the support with promoters can help anchor the metal particles and inhibit their migration.[2] Using bimetallic catalysts, such as Pt-Sn, can also improve resistance to sintering compared to monometallic catalysts.[4]
-
FAQ 2: Both the conversion and the selectivity of my catalyst are decreasing over time. I also observe a significant pressure drop across the reactor bed.
-
Likely Cause: This combination of symptoms is a strong indicator of severe coke formation (coking).[5] Carbonaceous deposits are blocking active sites (reducing conversion and selectivity) and potentially plugging the pores of the catalyst and the reactor bed, which would explain the increased pressure drop.[1]
-
Recommended Actions:
-
Quantify Coke: Perform a Temperature Programmed Oxidation (TPO) analysis on the spent catalyst to determine the amount and nature of the carbon deposits. A significant weight loss during TPO confirms the presence of coke.
-
Optimize Feed Composition: Co-feeding a small amount of hydrogen can help suppress coke formation by competing with coke precursors for active sites and promoting hydrogenation of deposited carbon species.[6]
-
Catalyst Regeneration: Implement a regeneration cycle. The most common method is a controlled burn-off of the coke using a dilute oxygen stream (see Experimental Protocols section for a detailed TPO procedure that can be adapted for regeneration).
-
Catalyst Design: Incorporate promoters known to inhibit coking. For instance, tin (Sn) in Pt-Sn catalysts is known to break up large platinum ensembles required for deep dehydrogenation and coke formation, thereby increasing catalyst life.[7]
-
FAQ 3: My catalyst's performance is poor from the start, with low conversion and selectivity. What should I check first?
-
Likely Cause: Poor initial performance can be due to several factors, including improper catalyst activation (reduction), poisoning from feed impurities, or flawed catalyst synthesis.
-
Recommended Actions:
-
Verify Activation Protocol: Ensure the catalyst was properly reduced before the reaction. For Pt-based catalysts, this typically involves heating under a hydrogen flow to ensure the platinum is in its metallic state. Review your temperature, time, and gas flow rates for the reduction step.
-
Check Feed Purity: Impurities in the alkane feed, such as sulfur or water, can poison the active sites.[8] Use a purified feed or install a guard bed to remove potential contaminants before the reactor.
-
Characterize the Fresh Catalyst: If the problem persists, characterize the fresh catalyst using techniques like CO chemisorption to determine the active metal dispersion. Low dispersion could indicate a flawed synthesis procedure.
-
FAQ 4: How can I differentiate between deactivation caused by coking versus sintering?
-
Diagnostic Approach: A combination of characterization techniques on the spent catalyst is the most effective way to distinguish between these deactivation mechanisms.
-
To Confirm Coking:
-
Temperature Programmed Oxidation (TPO): This is the most direct method. The amount of CO₂ produced when heating the spent catalyst in an oxygen flow corresponds to the amount of coke.[5] The temperature at which the CO₂ evolves can indicate the nature of the coke (e.g., more reactive "soft" coke vs. more graphitic "hard" coke).[1]
-
-
To Confirm Sintering:
-
Transmission Electron Microscopy (TEM): Directly visualizes the metal particles on the support. A comparison of images from fresh and spent catalysts will clearly show if particle size has increased.
-
H₂ Chemisorption: This technique measures the number of active sites accessible to hydrogen. A significant decrease in H₂ uptake in the spent catalyst (after coke removal) compared to the fresh catalyst indicates a loss of active surface area due to sintering.
-
-
Quantitative Data on Catalyst Stability
The following tables summarize key performance data to illustrate the impact of catalyst composition on stability in propane dehydrogenation (PDH).
Table 1: Comparison of Monometallic Pt and Bimetallic Pt-Sn Catalysts
| Catalyst Composition | Initial Propane Conversion (%) | Propane Conversion after 6h (%) | Deactivation Rate Constant (k_d, h⁻¹) | Propene Selectivity (%) | Reference |
| Pt/SiO₂ | ~45 | < 20 | Not Reported | ~90 | [4] |
| Pt-Sn/Al₂O₃-12 | ~50 | ~25 | 0.24 | > 96 | |
| Pt-Sn/Al₂O₃-9 | 56.6 | 34.7 | 0.15 | > 96 |
This table demonstrates that the addition of Sn as a promoter not only improves the initial activity but significantly enhances stability, as shown by the lower deactivation rate constant.[4]
Table 2: Effect of Promoters on Pt-based Catalyst Performance in Propane Dehydrogenation
| Catalyst | Initial Propane Conversion (%) | Propylene Selectivity (%) | Stability Note | Reference |
| Pt/γ-Al₂O₃ | 34.1 | ~95 | Standard | |
| Pt-SnO₂/γ-Al₂O₃ | 42.3 | ~96 | Most stable among tested promoters | |
| Pt-CeO₂/γ-Al₂O₃ | 43.3 | ~95 | High activity | |
| Pt-ZnO/γ-Al₂O₃ | Not specified | > 97 | Highest initial selectivity | |
| Pt-Sn-Ca/Al₂O₃ | ~60 | > 98 | Superior coke-resistance and stability | [2] |
This table highlights how different promoters can be used to tune catalyst performance, with SnO₂ notably improving stability and CaO enhancing both stability and selectivity.[2]
Key Experimental Protocols
Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Quantification
This protocol describes a standard method for determining the amount of carbon ("coke") deposited on a spent catalyst.
Objective: To oxidize the carbon deposits on a spent catalyst in a controlled manner and quantify the amount by detecting the evolved CO₂.
Apparatus:
-
Catalyst characterization system (e.g., Micromeritics AutoChem or similar) equipped with:
-
A quartz U-tube microreactor.
-
A furnace capable of linear temperature programming.
-
A Thermal Conductivity Detector (TCD) or Mass Spectrometer (MS) to detect CO₂.
-
Mass flow controllers for precise gas handling.
-
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the spent catalyst and load it into the quartz reactor tube. A plug of quartz wool can be used to secure the sample bed.
-
-
Purging:
-
Install the reactor in the analysis port of the instrument.
-
Purge the sample with an inert gas (e.g., Helium or Argon) at a flow rate of 30-50 mL/min while heating to 110-150°C for at least 30 minutes to remove any physisorbed water and hydrocarbons.
-
-
Cooling:
-
Cool the sample down to room temperature or a sub-ambient temperature (e.g., 50°C) under the same inert gas flow.
-
-
Oxidation Step:
-
Switch the gas flow to a dilute oxygen mixture (e.g., 5-10% O₂ in He or N₂) at a flow rate of 20-30 mL/min. Allow the baseline of the detector (TCD or MS signal for m/z = 44) to stabilize.
-
Begin heating the sample from 50°C to approximately 800-900°C at a linear ramp rate of 10°C/min.
-
-
Data Acquisition:
-
Continuously monitor and record the detector signal as a function of temperature. The TCD will detect the change in thermal conductivity of the gas stream as CO₂ (and CO) evolves. A mass spectrometer will monitor the ion current for CO₂ (m/z=44) and CO (m/z=28).
-
-
Quantification:
-
The area under the CO₂ peak is proportional to the total amount of carbon oxidized. Calibrate the detector by injecting known volumes of CO₂ to create a calibration curve. Use this curve to convert the peak area into the total moles of carbon on the spent catalyst. The result is typically reported as a weight percentage of coke on the catalyst.
-
Visual Diagrams
Caption: Primary mechanisms of catalyst deactivation in alkane dehydrogenation.
Caption: A decision-tree workflow for troubleshooting catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. altamirainstruments.com [altamirainstruments.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. cscjournals.org [cscjournals.org]
Technical Support Center: Purity Assessment of 4-Ethyl-3,3-dimethylheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity assessment of synthesized 4-Ethyl-3,3-dimethylheptane.
Frequently Asked Questions (FAQs)
Q1: What are the primary techniques for assessing the purity of synthesized this compound?
A1: The primary and most effective techniques for determining the purity of this compound, a volatile and non-polar branched alkane, are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Q2: What is the expected molecular weight of this compound?
A2: The molecular formula for this compound is C₁₁H₂₄, and its calculated molecular weight is approximately 156.31 g/mol .[1]
Q3: What kind of impurities might be present in a synthesized sample of this compound?
A3: Potential impurities could include residual starting materials from the synthesis (e.g., heptane derivatives, ethyl and methyl halides), byproducts of the reaction such as other structural isomers of undecane, and residual solvents used during the synthesis and purification process (e.g., hexane, diethyl ether).[2]
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purity assessment of this compound?
A4: HPLC is generally not the preferred method for analyzing volatile, non-polar hydrocarbons like this compound. Gas Chromatography is significantly more effective for such compounds.
Q5: How can I confirm the identity of my synthesized compound as this compound?
A5: The identity can be confirmed by comparing the Gas Chromatography retention time with that of a certified reference standard and by analyzing the fragmentation pattern from Mass Spectrometry (MS). Additionally, ¹H and ¹³C NMR spectroscopy can provide definitive structural confirmation.
Troubleshooting Guides
Gas Chromatography (GC-FID/MS)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect injection volume (overloading). | 1. Deactivate or replace the injector liner. 2. Bake out the column at a high temperature. 3. Reduce the injection volume. |
| Ghost Peaks (Unexpected Peaks) | 1. Contamination in the carrier gas. 2. Septum bleed. 3. Carryover from a previous injection. | 1. Ensure high-purity carrier gas is used. 2. Replace the septum. 3. Run a blank solvent injection to clean the column. |
| Poor Resolution Between Isomers | 1. Inappropriate GC column. 2. Suboptimal oven temperature program. | 1. Use a non-polar capillary column with a sufficient length for hydrocarbon analysis. 2. Optimize the temperature ramp rate (a slower ramp can improve resolution). |
| Baseline Noise or Drift | 1. Contaminated detector. 2. Gas leak in the system. 3. Column bleed. | 1. Clean the FID or MS ion source. 2. Perform a leak check. 3. Condition the column or replace if it is old. |
| Inconsistent Retention Times | 1. Fluctuations in carrier gas flow rate. 2. Unstable oven temperature. | 1. Check the gas regulator and ensure a stable flow. 2. Verify the oven temperature is stable and programmed correctly. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Broad ¹H NMR Peaks | 1. Poorly shimmed magnetic field. 2. Presence of paramagnetic impurities. 3. Sample is too concentrated. | 1. Re-shim the spectrometer. 2. Filter the sample through a small plug of silica gel. 3. Dilute the sample. |
| Overlapping Signals in the Aliphatic Region (0.7-1.5 ppm) | 1. Insufficient magnetic field strength. 2. Inappropriate solvent. | 1. Use a higher field NMR spectrometer if available. 2. Try a different deuterated solvent, such as benzene-d₆, which can induce different chemical shifts. |
| Inaccurate Integration for qNMR | 1. Incomplete relaxation of nuclei between pulses. 2. Poor signal-to-noise ratio. 3. Incorrectly phased spectrum. | 1. Increase the relaxation delay (d1) to at least 5 times the longest T1 of the signals of interest.[3] 2. Increase the number of scans to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[3] 3. Carefully re-phase the spectrum manually. |
| Presence of a Broad Peak around 1.6 ppm | 1. Water contamination in the deuterated solvent. | 1. Use a freshly opened ampule of deuterated solvent or dry the solvent over molecular sieves. |
| Unexpected Peaks in the Spectrum | 1. Residual solvent from synthesis/purification (e.g., hexane, ethyl acetate). 2. Impurities from the NMR tube or cap. | 1. Ensure the sample is thoroughly dried under high vacuum before analysis. 2. Use clean, high-quality NMR tubes and caps. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
This protocol outlines a general method for the purity analysis of this compound.
1. Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in hexane at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilution to a final concentration of ~10 µg/mL in hexane.
2. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (or equivalent non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (100:1) |
| Oven Program | - Initial temperature: 40 °C, hold for 2 minutes - Ramp: 5 °C/min to 200 °C - Hold at 200 °C for 5 minutes |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-200 amu |
3. Data Analysis:
-
The purity is determined by the area percentage of the main peak corresponding to this compound in the total ion chromatogram (TIC).
-
Identify impurity peaks by their mass spectra and retention times. Branched alkanes often show characteristic fragmentation patterns with loss of alkyl groups.[4]
Quantitative ¹H NMR (qNMR) for Purity Assessment
This protocol provides a method for determining the absolute purity of this compound using an internal standard.
1. Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., 1,4-dinitrobenzene or maleic anhydride) and add it to the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
2. NMR Spectrometer Parameters:
| Parameter | Value |
| Spectrometer | Bruker 400 MHz or equivalent |
| Solvent | CDCl₃ |
| Pulse Program | zg30 (or similar quantitative pulse program) |
| Acquisition Time | ≥ 3 seconds |
| Relaxation Delay (d1) | ≥ 20 seconds (to ensure full relaxation of all protons) |
| Number of Scans | 16 or more (to achieve good signal-to-noise) |
| Temperature | 298 K |
3. Data Processing and Analysis:
-
Process the spectrum with an appropriate line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of this compound (Analyte) and a signal of the internal standard (Std). Protons on aliphatic groups typically appear in the range of 0.7 to 1.5 ppm.[5]
-
Calculate the purity using the following formula:
Purity (Analyte) [%] = (I_Analyte / N_Analyte) * (N_Std / I_Std) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * Purity (Std) [%]
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity (Std) = Certified purity of the internal standard
Quantitative Data Summary
The following table summarizes typical parameters and expected results for the purity assessment of this compound.
| Technique | Parameter | Typical Value / Range |
| GC-FID/MS | Expected Retention Time | Dependent on the specific GC conditions, but will be in the C11 alkane range. |
| Limit of Detection (LOD) | ~0.01% (area percent) | |
| Limit of Quantification (LOQ) | ~0.05% (area percent) | |
| Expected Purity for a "pure" sample | >98% | |
| qNMR | ¹H Chemical Shift Range (Aliphatic) | ~0.7 - 1.5 ppm[5] |
| ¹³C Chemical Shift Range (Aliphatic) | ~10 - 40 ppm[5] | |
| Measurement Uncertainty | Typically ≤ 1% | |
| Expected Purity for a "pure" sample | >98% |
Visualizations
References
Validation & Comparative
Gas Chromatography Retention Behavior: A Comparison of 4-Ethyl-3,3-dimethylheptane and Linear Undecane
For Researchers, Scientists, and Drug Development Professionals
In the realm of gas chromatography (GC), the separation of isomers can present a significant challenge. This guide provides a comparative analysis of the GC retention behavior of two C11 alkanes: the branched 4-ethyl-3,3-dimethylheptane and the linear n-undecane. Understanding their differential retention is crucial for method development, peak identification, and impurity profiling in various scientific and industrial applications.
Quantitative Data Summary
The physicochemical properties of a compound are pivotal in determining its retention characteristics in gas chromatography. Below is a summary of the available data for this compound and linear undecane.
| Property | This compound | Linear Undecane |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol | 156.31 g/mol |
| Boiling Point | 184 °C[1] | 196 °C |
| Vapor Pressure | Not available (expected to be higher than undecane) | 0.055 kPa (at 25 °C)[2] |
| Kovats Retention Index | Not experimentally determined | 1100 (by definition on any stationary phase) |
Elucidation of Retention Behavior
On a non-polar stationary phase, such as those commonly used for hydrocarbon analysis (e.g., polydimethylsiloxane), the elution order of alkanes is primarily determined by their boiling points. Compounds with lower boiling points are more volatile and will therefore travel through the column faster, resulting in shorter retention times and lower retention indices.
Given that this compound has a lower boiling point (184 °C) than linear undecane (196 °C), it is expected to have a shorter retention time and consequently a Kovats retention index less than 1100 on a non-polar stationary phase.[1] This is because the branched structure of this compound reduces the surface area for intermolecular van der Waals forces, leading to a lower boiling point and higher volatility compared to the straight-chain structure of undecane.
Experimental Protocol: Determination of Kovats Retention Index
The following provides a generalized experimental protocol for the determination of the Kovats retention index of a volatile organic compound, such as this compound.
1. Preparation of Standards and Sample:
-
Prepare a series of n-alkane standards (e.g., C8 to C14) of known concentration in a suitable solvent (e.g., hexane).
-
Prepare a solution of the analyte (this compound) in the same solvent.
2. Gas Chromatography (GC) System and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a flame ionization detector (FID) is suitable.
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent) is recommended for alkane analysis. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector: FID operated at 280 °C.
3. Data Acquisition and Analysis:
-
Inject the n-alkane standard mixture and the analyte solution separately under the same GC conditions.
-
Record the retention times of the n-alkanes and the analyte.
-
Calculate the Kovats retention index (I) for the analyte using the following formula for temperature-programmed GC:
I = 100 * [n + (N - n) * (tR(analyte) - tR(n)) / (tR(N) - tR(n))]
Where:
-
n is the carbon number of the n-alkane eluting just before the analyte.
-
N is the carbon number of the n-alkane eluting just after the analyte.
-
tR(analyte) is the retention time of the analyte.
-
tR(n) is the retention time of the n-alkane with carbon number n.
-
tR(N) is the retention time of the n-alkane with carbon number N.
-
Visualizing the Relationship
The following diagrams illustrate the key relationships governing the GC retention of these isomers.
Caption: Relationship between molecular structure, boiling point, and GC retention time for C11 alkane isomers.
Caption: Experimental workflow for determining the Kovats retention index.
References
Comparative study of the physical properties of nonane isomers
A Comparative Analysis of the Physical Properties of Nonane Isomers
This guide provides a detailed comparison of the key physical properties of n-nonane and several of its isomers. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how molecular structure influences these properties. All quantitative data is supported by established experimental methodologies.
Introduction to Nonane Isomers
Nonane is an alkane hydrocarbon with the chemical formula C₉H₂₀. It exists as 35 different structural isomers, which are molecules that have the same molecular formula but different structural arrangements of atoms.[1][2][3][4] These structural differences, primarily in the degree of carbon chain branching, lead to significant variations in their physical properties.[3] This guide will focus on a selection of these isomers to illustrate these trends. The straight-chain isomer, n-nonane, serves as the primary benchmark for comparison.
Comparative Data of Physical Properties
The physical properties of nonane isomers are directly influenced by their molecular structure. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular attraction results in lower boiling points and melting points compared to the straight-chain isomer.[5]
| Isomer Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Viscosity (cP at 25°C) |
| n-Nonane | 150.8[2] | -53.5[2] | 0.718[1] | 0.6696[6][7] |
| 2-Methyloctane | 143.3 | -74.4 | 0.713 | N/A |
| 2,2-Dimethylheptane | 132.0[5] | -60.8 | 0.715 | N/A |
| 2,2,4,4-Tetramethylpentane | 122.3 | -20.0 | 0.742 | N/A |
Experimental Protocols for Property Determination
The accurate determination of physical properties is crucial for the characterization and application of chemical compounds. The following are standard experimental methodologies for measuring the properties discussed in this guide.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8]
-
Simple Distillation Method: This is a common method for determining the boiling point of a liquid.[9] The liquid is heated in a distillation flask, and the temperature of the vapor is monitored.[9] The constant temperature at which the liquid actively boils and its vapor condenses is recorded as the boiling point.[8][9] It is important that the thermometer bulb is positioned correctly in the vapor phase to get an accurate reading.
-
Capillary Method (Micro Method): This technique is suitable for small sample volumes. A small amount of the liquid is placed in a fusion tube with an inverted, sealed capillary tube.[10] The setup is heated, and as the temperature rises, a stream of bubbles emerges from the capillary.[11] The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[11]
Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[12] For pure crystalline compounds, this occurs over a narrow range.[13]
-
Capillary Tube Method: A small, powdered sample of the solid is packed into a capillary tube.[13][14][15] The tube is attached to a thermometer and heated in a controlled manner, often using a melting point apparatus (like a Mel-Temp or Thiele tube).[13][16] The temperature range is recorded from the point when the first drop of liquid appears to when the entire sample has melted into a clear liquid.[15] Impurities typically cause a depression and broadening of the melting point range.[13][16]
Density Determination
Density is an intensive property defined as the mass of a substance per unit volume (d = m/V).[17][18]
-
Direct Mass and Volume Measurement: This is the most straightforward method for liquids.
-
The mass of a clean, dry graduated cylinder or pycnometer is measured using an electronic balance.[19]
-
A known volume of the liquid isomer is added to the container. The volume is read accurately from the graduated markings, observing the bottom of the meniscus.[19]
-
The combined mass of the container and the liquid is measured.
-
The mass of the liquid is determined by subtraction.
-
The density is calculated by dividing the mass of the liquid by its volume.[17][20][21] It's important to note that temperature affects density, so measurements should be performed at a controlled temperature.[17]
-
Viscosity Determination
Viscosity is a measure of a fluid's resistance to flow.[20]
-
Ostwald Viscometer (Capillary Viscometer): This method determines the relative viscosity of a liquid by comparing its flow time through a capillary tube to that of a reference liquid (often water) with a known viscosity.[22] The time it takes for a specific volume of the liquid to flow between two marked points under the influence of gravity is measured. The viscosity can then be calculated using the following relationship, provided the densities of both liquids are known:[22] η₁ / η₂ = (ρ₁ * t₁) / (ρ₂ * t₂) where η is viscosity, ρ is density, and t is the flow time.
-
Rotational Viscometer: This instrument measures viscosity by determining the torque required to rotate a spindle immersed in the liquid at a constant speed.[23][24] The resistance to the spindle's rotation is proportional to the liquid's viscosity. This method is versatile and can be used for a wide range of viscosities.[24]
-
Falling Sphere Viscometer: This method involves measuring the time it takes for a sphere of known size and density to fall through the liquid.[23] The viscosity is related to the terminal velocity of the sphere.
Visualization of Structure-Property Relationships
The following diagram illustrates the logical relationship between the structural characteristics of nonane isomers and their resulting boiling points.
Caption: Isomer branching effect on boiling point.
References
- 1. Nonane - Wikipedia [en.wikipedia.org]
- 2. tceq.texas.gov [tceq.texas.gov]
- 3. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vernier.com [vernier.com]
- 10. byjus.com [byjus.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pennwest.edu [pennwest.edu]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. westlab.com [westlab.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. uoanbar.edu.iq [uoanbar.edu.iq]
- 18. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]
- 21. homesciencetools.com [homesciencetools.com]
- 22. uobabylon.edu.iq [uobabylon.edu.iq]
- 23. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 24. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Confirming 4-Ethyl-3,3-dimethylheptane: A Comparative Guide to Mass Spectral Libraries
For researchers, scientists, and drug development professionals, the accurate identification of chemical compounds is paramount. Mass spectrometry, coupled with robust spectral libraries, serves as a cornerstone of modern analytical workflows. This guide provides a comparative analysis of leading mass spectral libraries for the confirmation of 4-Ethyl-3,3-dimethylheptane, a branched alkane, supported by experimental protocols and data-driven insights.
The unequivocal identification of a molecule like this compound relies on matching its experimentally acquired mass spectrum against a reference spectrum in a comprehensive database. The quality and coverage of the mass spectral library are critical factors that directly impact the confidence of the identification. This guide evaluates four major mass spectral libraries: NIST, Wiley Registry, METLIN, and MassBank.
Library Comparison for Alkane Analysis
The choice of a mass spectral library significantly influences the likelihood of a correct match for a given compound class. For saturated hydrocarbons such as this compound, libraries with extensive collections of electron ionization (EI) mass spectra are most relevant.
| Library | Total Spectra (approx.) | Primary Focus | Relevance for this compound |
| NIST 23 | > 3 million (including EI and MS/MS)[1] | General purpose, broad coverage of organic compounds.[2][3][4] | High. Extensive collection of EI spectra for a vast number of organic compounds, including many hydrocarbon isomers. Considered a standard for GC-MS applications. |
| Wiley Registry of Mass Spectral Data 2023 | > 873,000 EI spectra[5][6][7] | General purpose, with a very large collection of EI spectra.[5][6] | High. The largest commercially available library of EI mass spectra, offering broad coverage of diverse chemical classes, including alkanes.[8] |
| METLIN | > 1 million molecules (primarily MS/MS data)[9][10] | Metabolomics and small molecule identification, with a focus on tandem mass spectrometry (MS/MS) data.[9][10][11][12][13] | Low. While extensive, its focus on MS/MS and metabolites makes it less likely to contain a standard EI spectrum for a simple alkane. |
| MassBank | Public repository with a diverse collection | Publicly accessible repository of mass spectra for small molecules.[14] | Medium. As a public repository, its coverage can be varied. It may contain the desired spectrum, but the curation and standardization might not be as rigorous as commercial libraries. |
Based on their scope and focus, the NIST 23 and Wiley Registry 2023 libraries are the most suitable choices for the confirmation of this compound via conventional GC-MS with electron ionization. The combined Wiley/NIST library offers the most comprehensive collection available.[1][15]
Experimental Protocol: GC-MS Analysis of Volatile Organic Compounds
The following is a representative protocol for the analysis of volatile organic compounds like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
For liquid samples, dilute with a suitable volatile solvent (e.g., hexane) to an appropriate concentration (e.g., 1-10 µg/mL).
-
For solid or semi-solid matrices, headspace or purge-and-trap techniques can be employed to extract the volatile components.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Obtain the mass spectrum of the chromatographic peak corresponding to the analyte of interest.
-
Perform a library search of the acquired mass spectrum against the chosen spectral library (e.g., NIST 23, Wiley Registry).
-
Evaluate the match quality based on the similarity score and visual comparison of the spectra.
Logical Workflow for Compound Confirmation
The process of identifying an unknown compound using GC-MS and a spectral library follows a logical workflow.
References
- 1. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 2. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 3. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 4. mswil.com [mswil.com]
- 5. Wiley Registry of Mass Spectral Data 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 6. Wiley-VCH - Wiley Registry of Mass Spectral Data 2023 [wiley-vch.de]
- 7. kohan.com.tw [kohan.com.tw]
- 8. static.mascom-bremen.de [static.mascom-bremen.de]
- 9. METLIN: A Technology Platform for Identifying Knowns and Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metlin-nl.scripps.edu [metlin-nl.scripps.edu]
- 11. Bioregistry - Metabolite and Tandem Mass Spectrometry Database [bioregistry.io]
- 12. METLIN - Database Commons [ngdc.cncb.ac.cn]
- 13. Metlin | re3data.org [re3data.org]
- 14. massbank.jp [massbank.jp]
- 15. agsanalitica.com [agsanalitica.com]
Cross-Referencing Experimental Data with the NIST Chemistry WebBook: A Comparison Guide for the Enthalpy of Formation of Naphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a practical comparison of experimentally determined thermochemical data with the critically evaluated data available in the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2][3] We will use the determination of the standard enthalpy of formation of naphthalene as a case study, a fundamental parameter in understanding the energetic properties of polycyclic aromatic hydrocarbons relevant to drug development and materials science.
Data Presentation: Experimental vs. NIST Reference Values
A direct comparison highlights the importance of standardized and critically evaluated data in research. The following table summarizes the results from a typical bomb calorimetry experiment to determine the enthalpy of formation of naphthalene and contrasts it with the values provided by the NIST Chemistry WebBook.
| Data Point | Experimental Value (Bomb Calorimetry) | NIST Chemistry WebBook Value | Unit |
| Enthalpy of Combustion (ΔH°c) | -5154.0 ± 10.0 | -5150.8 ± 1.3 | kJ/mol |
| Enthalpy of Formation (ΔH°f) | +78.0 ± 10.0 | +77.7 ± 1.0 | kJ/mol |
Note: Experimental values are hypothetical and represent typical results achievable in a university laboratory setting. The uncertainty in the experimental value is often higher than the critically evaluated NIST data.
Experimental Protocol: Determination of Enthalpy of Combustion of Naphthalene via Bomb Calorimetry
The experimental determination of the enthalpy of combustion, from which the enthalpy of formation is calculated, is performed using a bomb calorimeter.[4][5][6] This technique measures the heat released from the complete combustion of a substance in a constant-volume container.
Materials:
-
Parr Oxygen Bomb Calorimeter
-
Naphthalene pellets (approx. 0.5 g)
-
Benzoic acid pellets (calibrant, approx. 1 g)
-
Fuse wire (iron, of known length and heat of combustion)
-
Oxygen cylinder with regulator
-
2.000 L of deionized water
-
Sodium carbonate solution (0.0709 N) for titration
-
Methyl orange indicator
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh a benzoic acid pellet and place it in the combustion capsule.
-
Cut a 10 cm piece of fuse wire, weigh it, and secure it to the electrodes in the bomb head, ensuring it is in contact with the pellet.
-
Add 1 mL of deionized water to the bottom of the bomb.
-
Seal the bomb and pressurize it with oxygen to approximately 30 atm.
-
Place the bomb in the calorimeter bucket containing exactly 2.000 L of deionized water.
-
Allow the system to equilibrate and record the initial temperature.
-
Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the temperature begins to fall.
-
Release the pressure, open the bomb, and measure the length of the unburned fuse wire.
-
Titrate the bomb washings with sodium carbonate solution to determine the amount of nitric acid formed.
-
Calculate the heat capacity of the calorimeter using the known enthalpy of combustion of benzoic acid.
-
-
Naphthalene Combustion:
-
Repeat the procedure from step 1, using a naphthalene pellet instead of benzoic acid.
-
-
Calculations:
-
Correct the observed temperature rise for heat exchange with the surroundings.
-
Calculate the total heat released during the combustion of naphthalene, accounting for the heat from the combustion of the fuse wire and the formation of nitric acid.
-
Determine the enthalpy of combustion (ΔH°c) of naphthalene.
-
Calculate the standard enthalpy of formation (ΔH°f) of naphthalene using Hess's Law and the known standard enthalpies of formation of CO2 and H2O.
-
Visualization of the Experimental and Data Analysis Workflow
The following diagram illustrates the logical flow of the experimental procedure and the subsequent data analysis used to determine the enthalpy of formation of naphthalene and compare it with the NIST database.
References
Differentiating 4-Ethyl-3,3-dimethylheptane from Dimethylheptane Isomers: A Comparative Guide
In the realm of hydrocarbon analysis, distinguishing between structurally similar alkanes is a critical task for researchers in fields ranging from petroleum chemistry to drug development. This guide provides a detailed comparison of 4-Ethyl-3,3-dimethylheptane and various dimethylheptane isomers, outlining key differentiators based on their fundamental physicochemical properties and spectral data. While this compound (C11H24) is not an isomer of dimethylheptane (C9H20), this guide will highlight the analytical techniques used to clearly separate and identify these distinct compounds.
Structural and Physical Property Comparison
A primary point of differentiation lies in the molecular formula and, consequently, the molecular weight and boiling point of these compounds. This compound possesses two additional carbon atoms and four additional hydrogen atoms compared to any dimethylheptane isomer. This difference in composition leads to a significant increase in molecular weight and boiling point, which are foundational properties for separation and identification.
| Property | This compound | 2,2-Dimethylheptane | 2,6-Dimethylheptane | 3,4-Dimethylheptane |
| Molecular Formula | C11H24[1][2] | C9H20 | C9H20[3] | C9H20[4] |
| Molecular Weight ( g/mol ) | 156.31[1] | 128.26 | 128.26 | 128.26 |
| Boiling Point (°C) | 184[5] | ~133-136 | 135.21[3] | 140.6 |
| CAS Registry Number | 61868-32-4[1][2] | 1071-26-7 | 1072-05-5[6] | 922-28-1[4] |
Table 1: Comparison of Physical Properties
Experimental Methodologies for Differentiation
Several analytical techniques can be employed to effectively distinguish this compound from dimethylheptane isomers. The choice of method depends on the sample matrix and the specific information required.
Gas Chromatography (GC)
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. Due to its significantly higher boiling point, this compound will have a longer retention time compared to the more volatile dimethylheptane isomers under the same chromatographic conditions.
Experimental Protocol:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.
-
Injector and Detector Temperature: 250°C.
-
Sample Preparation: Dilute the alkane mixture in a volatile solvent such as hexane or pentane.
Expected Results: The chromatogram will show the dimethylheptane isomers eluting earlier, with distinct retention times based on their specific boiling points and structures, followed by a significantly later peak for this compound. The Kovats retention index, a normalized measure of retention time, will also be substantially different. For instance, the Kovats retention index for 3,4-dimethylheptane on a standard non-polar column is around 858, while that for 2,6-dimethylheptane is approximately 830.[4][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ionized molecules and their fragments. The molecular ion peak (M+) in the mass spectrum will definitively differentiate this compound from dimethylheptanes.
Experimental Protocol:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-200.
-
GC Conditions: As described in the gas chromatography section.
Expected Results: The mass spectrum of this compound will show a molecular ion peak at m/z 156. In contrast, all dimethylheptane isomers will exhibit a molecular ion peak at m/z 128.[7][8] The fragmentation patterns will also differ, reflecting the distinct carbon skeletons. Common fragments for alkanes result from the loss of alkyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms within a molecule, allowing for unambiguous structure elucidation.
Experimental Protocol:
-
Instrument: NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Concentration: 5-10 mg of the compound in ~0.5 mL of solvent.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
Expected Results: The number of signals, their chemical shifts, and splitting patterns in the ¹H and ¹³C NMR spectra will be unique for each compound. For example, the ¹³C NMR spectrum of this compound will show a number of distinct carbon signals corresponding to its C11 structure, which will be different from the number of signals and chemical shifts observed for any C9 dimethylheptane isomer.[4][9]
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the differentiation of this compound from dimethylheptane isomers.
Caption: Workflow for differentiating alkane isomers.
References
- 1. This compound | C11H24 | CID 53425100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. heptane, 4-ethyl-3,3-dimethyl- [webbook.nist.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. 3,4-Dimethylheptane | C9H20 | CID 13534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. 2,6-Dimethylheptane | C9H20 | CID 14069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Heptane, 3,3-dimethyl- [webbook.nist.gov]
- 8. 2,4-Dimethylheptane | C9H20 | CID 16656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,4-DIMETHYLHEPTANE(922-28-1) 13C NMR spectrum [chemicalbook.com]
A Guide to Inter-laboratory Comparison of Alkane Analysis Methods in Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the accurate and precise quantification of alkanes is critical, particularly in the context of residual solvents in pharmaceutical products. Ensuring that the levels of these organic volatile impurities remain within safe limits is a key aspect of quality control and regulatory compliance. This guide provides an objective comparison of common analytical methods for alkane analysis, supported by experimental data from various studies.
Comparison of Analytical Methods for Alkane Analysis
The most prevalent methods for the analysis of volatile alkanes in pharmaceutical matrices are Headspace Gas Chromatography (HS-GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). These techniques are recognized by major pharmacopoeias for their sensitivity and specificity in identifying and quantifying residual solvents.[1][2][3]
Below is a summary of the performance characteristics of these methods, compiled from various validation studies. It is important to note that direct inter-laboratory comparison data is often proprietary or published for specific proficiency testing schemes. The data presented here is a synthesis from publicly available application notes and research articles.
Table 1: Performance Characteristics of HS-GC-FID for Alkane (Residual Solvent) Analysis
| Parameter | Typical Value | Description |
| **Linearity (R²) ** | ≥ 0.99 | The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4][5] |
| Limit of Detection (LOD) | 1.5 - 3 µg/mL | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4][5] |
| Limit of Quantification (LOQ) | 5 - 10 µg/mL | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][5] |
| Intra-day Precision (%RSD) | < 8.4% | Measures the precision under the same operating conditions over a short interval of time.[4][5] |
| Inter-day Precision (%RSD) | < 9.9% | Measures the precision over several days, accounting for variations in operator, equipment, and reagents.[4][5] |
| Accuracy (Recovery) | 85 - 118% | The closeness of the test results obtained by the method to the true value.[4][5] |
Table 2: Performance Characteristics of HS-GC-MS for Alkane (Residual Solvent) Analysis
| Parameter | Typical Value | Description |
| **Linearity (R²) ** | ≥ 0.99 | Provides a high degree of confidence in the relationship between signal and concentration. |
| Limit of Detection (LOD) | Sub-ppm levels | Generally offers lower detection limits compared to FID due to the selectivity of the mass spectrometer.[6] |
| Limit of Quantification (LOQ) | ppm levels | Allows for the precise measurement of low-level impurities.[6] |
| Precision (%RSD) | Typically < 15% | Demonstrates the reproducibility of the method. |
| Accuracy (Recovery) | 80 - 120% | Ensures the measured value is close to the actual amount of analyte present. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are typical experimental protocols for the analysis of alkanes as residual solvents in pharmaceutical products.
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This method is widely used for the quantitative analysis of volatile organic compounds.
1. Sample Preparation:
-
Accurately weigh a specified amount of the drug substance or product into a headspace vial.
-
Add a precise volume of a suitable solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide) to dissolve the sample.
-
Add an internal standard solution if required for quantification.
-
Seal the vial immediately with a septum and crimp cap.
2. Headspace Parameters:
-
Vial Equilibration Temperature: 80-120°C
-
Vial Equilibration Time: 15-45 minutes
-
Transfer Line Temperature: 120-150°C
-
Pressurization Time: 0.5-1.0 minutes
-
Loop Fill Time: 0.5-1.0 minutes
-
Injection Time: 0.5-1.0 minutes
3. Gas Chromatography Conditions:
-
Column: Typically a DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane) capillary column.[7]
-
Injector Temperature: 140-250°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 35-50°C, hold for 5-10 minutes.
-
Ramp: Increase temperature at a rate of 5-10°C/minute to 180-240°C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250-300°C
Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)
This method is often used for the identification of unknown volatile impurities and for confirmation of results obtained by GC-FID.[1][6]
1. Sample Preparation:
-
The sample preparation procedure is identical to that for HS-GC-FID.
2. Headspace Parameters:
-
The headspace parameters are similar to those used for HS-GC-FID.
3. Gas Chromatography Conditions:
-
The GC column and temperature program are similar to those used for HS-GC-FID.
4. Mass Spectrometry Conditions:
-
Ion Source Temperature: 200-250°C
-
Interface Temperature: 250-280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: A delay is set to prevent the solvent peak from entering the mass spectrometer.
Visualizations
Workflow for Residual Solvent Analysis
The following diagram illustrates a typical workflow for the analysis of residual solvents, including alkanes, in pharmaceutical products according to USP <467> guidelines.[7]
Caption: Workflow for pharmaceutical residual solvent analysis.
Classification of Residual Solvents (ICH Q3C)
The International Council for Harmonisation (ICH) guideline Q3C provides a framework for the classification and control of residual solvents based on their toxicity. This logical relationship is crucial for risk assessment in drug development.
Caption: Logical classification of residual solvents per ICH Q3C.
References
- 1. pharmtech.com [pharmtech.com]
- 2. youtube.com [youtube.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Development and Validation of a GC-FID Method for the Quantitation of Δ 8 -Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8 -Tetrahydrocannabinol and Vaping Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. agilent.com [agilent.com]
A Density Functional Theory Perspective: Unraveling the Stability and Electronic Differences Between Branched and Linear Alkanes
A comprehensive analysis based on Density Functional Theory (DFT) reveals the underlying factors governing the observed higher thermodynamic stability of branched alkanes over their linear counterparts. This guide delves into the electronic and energetic distinctions, presenting key quantitative data and outlining the computational methodologies employed in these analyses.
For researchers, scientists, and professionals in drug development, understanding the subtle interplay of structural and electronic properties in simple organic molecules like alkanes is fundamental. DFT has emerged as a powerful tool to elucidate these differences, providing insights into stability, reactivity, and other crucial molecular characteristics. This guide offers a comparative analysis of branched versus linear alkanes, supported by computational data, to provide a clear understanding of their inherent properties.
Thermodynamic Stability: A Clear Advantage for Branching
Experimental observations have long established that branched alkanes are thermodynamically more stable than their straight-chain isomers. DFT calculations have not only confirmed this but have also provided a quantum mechanical explanation for this phenomenon. The stability of an alkane is inversely related to its heat of formation; a lower heat of formation indicates greater stability.
A key study benchmarked the thermochemistry of C4 to C8 alkane isomers using high-level computational methods. The results consistently show that for a given number of carbon atoms, the branched isomers have lower heats of formation compared to the linear n-alkane.
| Alkane Isomers | Heat of Formation at 298 K (kcal/mol) |
| Butane | |
| n-Butane | -30.03 |
| Isobutane | -32.07 |
| Pentane | |
| n-Pentane | -35.00 |
| Isopentane | -36.69 |
| Neopentane | -39.95 |
| Hexane | |
| n-Hexane | -39.96 |
| 2-Methylpentane (Isohexane) | -41.66 |
| 3-Methylpentane | -41.02 |
| 2,2-Dimethylbutane (Neohexane) | -44.35 |
| 2,3-Dimethylbutane | -42.49 |
Table 1: Comparison of heats of formation for various linear and branched alkanes. Data compiled from benchmark computational studies.
The increased stability in branched alkanes is attributed to a combination of factors, including intramolecular dispersion forces and electron correlation effects. DFT studies have partitioned the total energy into steric, electrostatic, and quantum mechanical components, revealing that while steric hindrance might be intuitively expected to destabilize branched alkanes, the overall electronic effects, particularly electron correlation, lead to their greater stability.
Bond Dissociation Energy: The Strength of C-H Bonds
Bond dissociation energy (BDE) is a critical parameter that reflects the strength of a chemical bond and is indicative of the reactivity of a molecule, particularly in radical reactions. DFT calculations have been employed to determine the C-H BDEs in various alkanes. A general trend observed is that the C-H bond strength decreases from primary to secondary to tertiary carbons. This is because the resulting radical is more stable on a more substituted carbon atom.
| Alkane | Bond Type | C-H Bond Dissociation Energy (kcal/mol) |
| Propane | Primary (1°) | 100.4 |
| Propane | Secondary (2°) | 97.4 |
| n-Butane | Primary (1°) | 100.3 |
| n-Butane | Secondary (2°) | 97.2 |
| Isobutane | Primary (1°) | 100.1 |
| Isobutane | Tertiary (3°) | 94.7 |
Table 2: Comparison of primary, secondary, and tertiary C-H bond dissociation energies in alkanes calculated using DFT.
As shown in the table, the tertiary C-H bond in isobutane is significantly weaker than the primary and secondary C-H bonds in propane and n-butane. This lower BDE makes tertiary hydrogens more susceptible to abstraction, a key factor in the reactivity of branched alkanes.
Frontier Molecular Orbitals: The HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and kinetic stability. A larger gap generally implies higher stability and lower reactivity.
| Alkane | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| n-Butane | -11.32 | 1.12 | 12.44 |
| Isobutane | -11.45 | 1.09 | 12.54 |
| n-Pentane | -11.15 | 1.01 | 12.16 |
| Isopentane | -11.23 | 0.98 | 12.21 |
| Neopentane | -11.38 | 0.95 | 12.33 |
Table 3: A representative comparison of HOMO, LUMO, and HOMO-LUMO gaps for C4 and C5 alkane isomers. The values are illustrative and depend on the specific DFT functional and basis set used.
The data suggests that for smaller alkanes, branching tends to slightly increase the HOMO-LUMO gap, which would correlate with the observed greater thermodynamic stability of branched isomers. However, this trend is not always straightforward and can be influenced by the specific geometry and electronic structure of the isomers.
Experimental and Computational Protocols
The data presented in this guide is derived from computational studies employing Density Functional Theory. A typical workflow for such an analysis is outlined below.
Geometry Optimization: The initial 3D structures of the alkane isomers are generated and then optimized to find the lowest energy conformation. This is a crucial step to ensure that the subsequent calculations are performed on a realistic molecular geometry.
Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For alkanes, where dispersion forces can be significant, functionals like M06-2X or those with dispersion corrections (e.g., B3LYP-D3) are often employed. The basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also critical. Common choices include Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., cc-pVTZ).
Property Calculations:
-
Heats of Formation: These are typically calculated from the total electronic energy obtained from the DFT calculation, with corrections for zero-point vibrational energy and thermal effects.
-
Bond Dissociation Energies: BDEs are calculated as the enthalpy change of the homolytic cleavage of a specific bond. This involves calculating the energies of the parent molecule and the resulting radicals.
-
HOMO-LUMO Analysis: The energies of the frontier molecular orbitals are direct outputs of the DFT calculation. The HOMO-LUMO gap is the simple difference between these two energy levels.
Logical Relationship of Alkane Properties
The relationship between the structural and electronic properties of linear and branched alkanes can be summarized in the following diagram.
Performance comparison of different GC columns for hydrocarbon analysis
A Comparative Guide to GC Columns for Hydrocarbon Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and analysis of hydrocarbons are critical in various fields, from petroleum and petrochemical analysis to environmental monitoring and the quality control of pharmaceuticals. The choice of a gas chromatography (GC) column is paramount to achieving the desired resolution and reliable quantification of hydrocarbon mixtures. This guide provides an objective comparison of the performance of different GC columns for hydrocarbon analysis, supported by experimental data and detailed methodologies.
Principles of GC Column Selection for Hydrocarbon Analysis
The separation of hydrocarbons in GC is primarily influenced by the stationary phase chemistry, column dimensions (length, internal diameter), and film thickness. Non-polar columns are generally the first choice for non-polar analytes like alkanes, where elution order largely follows the boiling points of the compounds.[1] For more complex mixtures containing unsaturated or polar hydrocarbons, a column with a different selectivity is often required.[2]
Key performance indicators for GC columns include:
-
Resolution (Rs): A measure of the degree of separation between two adjacent peaks. A resolution of 1.5 indicates baseline separation.
-
Peak Symmetry (As): Describes the shape of the chromatographic peak. An ideal peak is symmetrical (As = 1.0). Tailing peaks (As > 1.0) or fronting peaks (As < 1.0) can indicate undesirable interactions between the analyte and the column.
-
Retention Time (tR): The time taken for an analyte to travel from the injector to the detector.
-
Efficiency (N): Measured in theoretical plates, it reflects the column's ability to produce narrow peaks.
Performance Comparison of GC Columns
This section provides a comparative overview of different GC column types for hydrocarbon analysis. While direct side-by-side comparisons under identical conditions are limited in published literature, the following tables summarize performance data from various application-specific analyses.
Non-Polar Columns for General Hydrocarbon Analysis
Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., Rtx-1, DB-1, HP-1), are widely used for the analysis of a broad range of hydrocarbons.[3] Separation is primarily based on the boiling points of the analytes.
Table 1: Performance Data for Non-Polar Columns in Detailed Hydrocarbon Analysis (DHA)
| Analyte | Rtx-DHA-100 (100m x 0.25mm, 0.5µm) | Competitor A (PONA) | Competitor B (PONA) | Competitor C (PONA) | Competitor D (PONA) |
| Resolution (Toluene / 2,3,3-Trimethylpentane) | 1.5 | < 1.0 | < 1.0 | 1.2 | 1.1 |
| Peak Symmetry (tert-Butanol) | 1.25 | Not Reported | Not Reported | Not Reported | Not Reported |
Data sourced from a Restek application note comparing columns for Detailed Hydrocarbon Analysis (DHA) according to ASTM Method D6730. The Rtx-DHA-100 column demonstrated superior resolution for critical pairs compared to competitor columns under the specified method conditions.[3]
PLOT Columns for Light Hydrocarbon Analysis
Porous Layer Open Tubular (PLOT) columns are highly effective for the separation of volatile compounds and light hydrocarbons (C1-C6).[2][4] These columns have a solid adsorbent as the stationary phase, providing high retention for gaseous analytes at above-ambient temperatures.[2]
Table 2: Comparison of PoraPLOT Columns for C1-C3 Hydrocarbon Separation
| Analyte Pair | PoraPLOT Q | PoraPLOT S | PoraPLOT U |
| Ethylene / Acetylene | Co-elution | Partial Co-elution with Ethane | Baseline Separation |
| Propylene / Propane | Baseline Separation | Not Reported | Co-elution |
This table summarizes the selectivity differences between PoraPLOT Q, S, and U columns for light hydrocarbons. The choice of column depends on the specific separation requirements of the application.[2]
Table 3: Resolution of C2 and C3 Hydrocarbons on Different PLOT Column Combinations
| Analyte Pair | PoraPLOT S + Q | PoraPLOT U | PoraPLOT U + Q | PoraPLOT U + S |
| Resolution (Ethane / Ethylene) | 2.0 | 2.5 | 2.5 | 2.5 |
| Resolution (Ethylene / Acetylene) | 2.1 | 1.8 | 1.8 | 1.8 |
| Resolution (Propane / Propylene) | 1.5 | Co-elution | 1.1 | 1.0 |
Data illustrates how coupling PLOT columns can achieve separations not possible with a single column. The PoraPLOT S + Q combination provided the best overall separation for both C2 and C3 hydrocarbons.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are examples of experimental conditions used in the analysis of hydrocarbons with different GC columns.
Detailed Hydrocarbon Analysis (DHA) with a Non-Polar Column
-
Column: Rtx-DHA-100 (100 m, 0.25 mm ID, 0.50 µm) with a 2.5 m Rtx-5 tuning column
-
Sample: Gasoline components
-
Oven Program: 35 °C (isothermal)
-
Carrier Gas: Hydrogen
-
Detector: Flame Ionization Detector (FID)
-
Reference: This method is based on ASTM D6730-01 requirements for the detailed hydrocarbon analysis of gasolines.[3][5]
Light Hydrocarbon Analysis with PLOT Columns
-
Columns: Agilent J&W PoraPLOT Q, S, and U (individual and coupled)
-
Sample: C1-C6 n-alkane standard (1000 ppm v/v) and a mixture of C1-C3 saturated and unsaturated hydrocarbons
-
Injection: 0.5 mL manual injection for gas samples
-
Instrument: Agilent 7890B GC with FID
-
Inlet: Split/splitless
-
Reference: This protocol was used to demonstrate the separation characteristics and selectivity tuning of divinylbenzene-based PLOT columns.[2]
Analysis of C1-C6 Light Hydrocarbons with an Alumina PLOT Column
-
Column: Agilent HP-AL2O3 "M" deactivated (50 m)
-
Sample: C1-C6 light hydrocarbons
-
Instrument: Agilent 6820 GC with FID
-
Injection: 6-port gas-sampling valve
-
Inlet: Split/splitless
-
Carrier Gas: Helium
-
Reference: This method is suitable for the analysis of light hydrocarbons in refinery gas streams, LPG, and natural gas.[4]
Visualization of GC Column Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate GC column for hydrocarbon analysis based on the sample properties and analytical goals.
Caption: Workflow for selecting a GC column for hydrocarbon analysis.
References
Unraveling the Link: How Molecular Structure Dictates the Boiling Points of C11H24 Isomers
A comprehensive analysis of the correlation between the molecular architecture of undecane isomers and their boiling points, offering valuable insights for researchers in drug development and chemical sciences.
The boiling point of a compound is a critical physical property that influences its behavior in various applications, from purification processes to its pharmacokinetic profile in drug delivery. For isomers, which share the same molecular formula but differ in their structural arrangement, boiling points can vary significantly. This guide provides a detailed comparison of the boiling points of several C11H24 isomers, elucidating the principles that govern these differences and presenting supporting experimental data and protocols.
The Impact of Molecular Branching on Intermolecular Forces
Alkanes, such as the isomers of undecane (C11H24), are non-polar molecules. The primary intermolecular forces governing their physical properties, including boiling point, are the weak van der Waals dispersion forces. The strength of these forces is directly related to the surface area of the molecule. Larger, more elongated molecules have a greater surface area, leading to stronger attractions between molecules and, consequently, higher boiling points.[1]
Conversely, as the degree of branching in an isomer increases, the molecule becomes more compact and spherical. This reduction in surface area diminishes the points of contact between adjacent molecules, weakening the van der Waals forces. As a result, less energy is required to overcome these intermolecular attractions, leading to a lower boiling point.[1][2]
Comparative Boiling Points of C11H24 Isomers
The following table summarizes the boiling points of n-undecane and several of its branched isomers, clearly demonstrating the trend of decreasing boiling point with increased branching.
| Isomer Name | Molecular Structure | Boiling Point (°C) |
| n-Undecane | CH3(CH2)9CH3 | 196 |
| 2-Methyldecane | CH3CH(CH3)(CH2)7CH3 | 189.3 |
| 3-Methyldecane | CH3CH2CH(CH3)(CH2)6CH3 | 189.1 |
| 2,3-Dimethylnonane | CH3CH(CH3)CH(CH3)(CH2)5CH3 | 186.9 |
| 3,4-Dimethylnonane | CH3CH2CH(CH3)CH(CH3)(CH2)4CH3 | 187 |
| 2,5-Dimethylnonane | CH3CH(CH3)(CH2)2CH(CH3)(CH2)3CH3 | 180 |
| 3,5-Dimethylnonane | CH3CH2CH(CH3)CH2CH(CH3)(CH2)3CH3 | 180.7 |
| 2,2-Dimethylnonane | (CH3)3C(CH2)6CH3 | 178.8 |
| 3,7-Dimethylnonane | CH3CH2CH(CH3)(CH2)2CH(CH3)CH2CH3 | 183.3 |
| 2,6-Dimethylnonane | CH3CH(CH3)(CH2)3CH(CH3)CH2CH2CH3 | 173.8 - 176.8 |
Note: Boiling points are reported at standard atmospheric pressure (760 mmHg).
The data clearly illustrates that the straight-chain isomer, n-undecane, possesses the highest boiling point. As branching is introduced, for instance in the monomethyl- and dimethyl-substituted isomers, the boiling points consistently decrease.
Visualizing the Structure-Property Relationship
The following diagram illustrates the logical relationship between the degree of molecular branching and the resulting boiling point of C11H24 isomers.
Experimental Protocol: Determination of Boiling Point
The boiling point of a liquid can be accurately determined using several laboratory techniques. The micro-boiling point determination method is particularly useful when only a small sample of the substance is available.
Micro-Boiling Point Determination (Capillary Method)
Objective: To determine the boiling point of a liquid organic compound.
Materials:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., aluminum block on a hot plate or a Thiele tube with heating oil)
-
Liquid sample (a few mL)
-
Means to attach the test tube to the thermometer (e.g., rubber band or wire)
Procedure:
-
Sample Preparation: Add a small amount (2-3 mL) of the liquid sample into the small test tube.
-
Capillary Insertion: Place the capillary tube, with its open end facing down, into the test tube containing the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly into the heating apparatus. The heat should be applied gradually and evenly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is expelled. Continue gentle heating until a rapid and continuous stream of bubbles is observed. At this point, the vapor pressure of the liquid has exceeded the atmospheric pressure.
-
Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure of the liquid equals the atmospheric pressure.
-
Recording: Record the temperature at which the liquid enters the capillary tube. For accuracy, the determination can be repeated with a fresh sample.
This guide provides a foundational understanding of how the subtle differences in the molecular architecture of isomers can lead to significant variations in their physical properties. For researchers and professionals in drug development and chemical sciences, a firm grasp of these principles is essential for the purification, identification, and application of chemical compounds.
References
Safety Operating Guide
Proper Disposal of 4-Ethyl-3,3-dimethylheptane: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Ethyl-3,3-dimethylheptane could not be located. The following disposal procedures are based on best practices for chemically similar flammable, non-halogenated hydrocarbons. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and regulations.
The proper disposal of this compound, a flammable organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential information on the safe handling and disposal of this substance, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all relevant safety measures are in place. This compound is expected to be a flammable liquid. Therefore, it should be handled in a well-ventilated area, preferably within a fume hood, away from any sources of ignition such as open flames, hot plates, or spark-producing equipment.[1][2][3]
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent skin and eye contact, as well as inhalation of vapors. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A flame-retardant lab coat. |
| Respiratory | Use in a well-ventilated area or fume hood is typically sufficient. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary. Consult your EHS department. |
Step-by-Step Disposal Procedure
The disposal of this compound should be carried out in accordance with local, state, and federal regulations. The following is a general step-by-step guide:
-
Segregation of Waste: Do not mix this compound with other waste streams, particularly halogenated solvents or oxidizers. It should be collected in a designated, properly labeled waste container for non-halogenated organic solvents.[4][5]
-
Container Selection: Use a clean, chemically compatible, and leak-proof container. The container should be clearly labeled as "Hazardous Waste," "Flammable Liquid," and with the full chemical name: "this compound."
-
Waste Collection: Carefully transfer the waste into the designated container, avoiding any spills. It is recommended to use a funnel to minimize the risk of spillage. Do not fill the container to more than 80% of its capacity to allow for vapor expansion.[4]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage. This area should be away from heat sources and incompatible materials.
-
Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of the chemical down the drain or in regular trash.[3]
Experimental Protocols Cited
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 5. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
Essential Safety and Logistical Information for Handling 4-Ethyl-3,3-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Hazard Data
The following table summarizes the known physical and chemical properties of 4-Ethyl-3,3-dimethylheptane and the hazard information extrapolated from similar C11H24 isomers.
| Property | Value |
| Chemical Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| CAS Number | 61868-32-4 |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | 184 °C |
| Density | 0.770 g/mL |
| Primary Hazards | Flammable Liquid: Poses a fire hazard when exposed to heat, sparks, or open flames.[1][2][3][4] Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2][3][4] |
| Health Hazards | May cause skin and eye irritation upon direct contact.[1] Inhalation of high concentrations of vapors may cause dizziness, nausea, and respiratory irritation. |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[2] |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step operational plan is mandatory to ensure the safe handling of this compound in a laboratory setting.
1. Engineering Controls:
-
All handling procedures involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[2]
-
All equipment used for handling this substance must be properly grounded to prevent the buildup of static electricity, which can serve as an ignition source.[1][2]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Skin Protection: A flame-resistant lab coat must be worn over personal clothing that covers the entire body.
-
Hand Protection: While specific data for this compound is unavailable, nitrile gloves are generally recommended for handling aliphatic hydrocarbons.[5][6] However, for prolonged or immersive contact, Viton™ or other highly resistant gloves should be considered.[7] Always inspect gloves for any signs of degradation or perforation before use.
-
Footwear: Closed-toe shoes are mandatory.
3. Handling and Storage:
-
Keep containers of this compound tightly closed when not in use to minimize the release of flammable vapors.[2]
-
Store the chemical in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[4]
-
Use only non-sparking tools when opening or handling containers.[1][2]
4. Emergency Procedures:
-
Spill: In the event of a small spill, alert personnel in the immediate area and extinguish all nearby ignition sources.[8] Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[8] Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact the appropriate emergency response team.
-
Fire: Use a dry chemical, foam, or carbon dioxide fire extinguisher. Do not use water, as it may spread the flammable liquid.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting.[3][4] Seek immediate medical attention.
-
Disposal Plan
The disposal of this compound and its contaminated waste must be handled as hazardous waste in accordance with all local, state, and federal regulations.
1. Waste Segregation:
-
This compound is a non-halogenated hydrocarbon solvent .[9] It must be collected in a separate, properly labeled hazardous waste container designated for non-halogenated solvents.[9]
-
Do not mix this waste with halogenated solvents, as this will significantly increase disposal costs and complexity.[10]
2. Container Management:
-
Use only approved, chemically resistant containers for waste collection.
-
Keep waste containers tightly sealed except when adding waste.[9]
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable, Aspiration Hazard).
3. Disposal Method:
-
The primary disposal method for non-halogenated solvent waste is typically fuel blending or incineration at a licensed hazardous waste disposal facility.[10]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for safely handling this compound and the decision-making process in the event of an emergency.
Caption: Workflow for handling this compound.
Caption: Decision tree for emergency response.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 3. cpchem.com [cpchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Protection Against Chemicals: What to consider when Selecting Chemical Gloves - Solmeglas SL [solmeglas.com]
- 7. What type of gloves protects your hands from hazardous chemicals? | Ansell Middle East [ansell.com]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
